(S)-2-Amino-1-(3-chloro-phenyl)-ethanol
Description
BenchChem offers high-quality (S)-2-Amino-1-(3-chloro-phenyl)-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-1-(3-chloro-phenyl)-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1S)-2-amino-1-(3-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJIXOUDTUPEEL-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@@H](CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431816 | |
| Record name | (S)-2-amino-1-(3-chlorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168112-89-8 | |
| Record name | (S)-2-amino-1-(3-chlorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-enantiomer of mirabegron intermediate structure and safety
The (S)-Enantiomer of Mirabegron Intermediate: Structure, Origin, and Safety Control
Executive Summary
Mirabegron (trade name Myrbetriq/Betmiga) is a selective
This technical guide analyzes the structure, synthetic origin, and safety profile of the key (S)-enantiomeric intermediate, specifically (S)-2-((4-nitrophenethyl)amino)-1-phenylethanol and its precursors. It provides a framework for researchers to identify, quantify, and control this impurity to meet ICH and pharmacopeial standards.
Structural Analysis of the Target Intermediate
The pivotal chiral step in Mirabegron synthesis involves the formation of the ethanolamine backbone. The desired therapeutic configuration is (R) . Consequently, the (S)-intermediate is the distomer (undesired enantiomer).
Chemical Identity[2][4][5][6][7]
-
Primary Target (S)-Intermediate: (S)-2-((4-nitrophenethyl)amino)-1-phenylethanol
-
CAS Number: 1624261-01-3 (for the amino-alcohol derivative)[4]
-
Molecular Formula:
(Nitro precursor) -
Role: Precursor to the (S)-Mirabegron impurity.
Structural Comparison
The chirality is located at the benzylic carbon (C-OH).
| Feature | (R)-Intermediate (Eutomer) | (S)-Intermediate (Distomer/Impurity) |
| Configuration | (R)-Absolute Configuration | (S)-Absolute Configuration |
| Structure | Benzylic -OH projects back (or forward depending on projection) | Mirror image of (R) |
| Origin | Derived from (R)-Styrene Oxide or (R)-Mandelic Acid | Derived from (S)-impurities in SM or racemization |
| Pharmacology | Precursor to Active Drug | Precursor to Impurity (Low/Different Activity) |
Synthetic Pathways and Origin of the (S)-Enantiomer
The presence of the (S)-intermediate typically arises from two root causes:
-
Enantiomeric Impurity in Starting Material (SM): Use of (R)-Styrene oxide or (R)-Mandelic acid that contains trace (S)-enantiomer.
-
Process-Induced Racemization: Harsh reaction conditions (high T, strong base) causing partial inversion at the benzylic center.
Mechanism of Formation (The "Wrong" Pathway)
In the standard industrial route, (R)-Styrene oxide is reacted with 4-nitrophenethylamine .
-
Regioselectivity: Nucleophilic attack occurs at the less hindered terminal carbon.
-
Stereochemistry: The chiral center is not the site of attack; therefore, the configuration of the starting epoxide is retained .
Visualization of Chiral Divergence
The following diagram illustrates how the (S)-impurity propagates through the synthesis.
Figure 1: Parallel synthetic pathways showing the propagation of the (S)-enantiomer impurity from starting material to final API.
Safety and Toxicology Assessment
The safety assessment of the (S)-intermediate is governed by its status as a chiral impurity and the toxicity of its precursors.
Pharmacological & Toxicological Risks
-
Loss of Efficacy: The (S)-enantiomer of Mirabegron has significantly lower affinity for the
-adrenergic receptor compared to the (R)-eutomer. Its presence dilutes the therapeutic effect. -
Off-Target Effects: Enantiomers can exhibit different binding profiles. While specific toxicity data for the isolated (S)-intermediate is proprietary, regulatory guidelines (ICH Q3A/Q3B) mandate its control to ensuring no unforeseen off-target toxicity (e.g., cardiovascular effects common with non-selective adrenergic agonists).
-
Genotoxicity of Precursors:
-
Styrene Oxide: Both (R) and (S) enantiomers are epoxides. Styrene oxide is classified as a Group 2A carcinogen (probably carcinogenic to humans) and is a mutagen.
-
Control Strategy: The (S)-intermediate itself is not an epoxide, but its presence implies the usage of (S)-styrene oxide. Strict limits (TTC - Threshold of Toxicological Concern) apply to unreacted epoxide levels in the final intermediate.
-
Regulatory Limits (ICH Guidelines)
| Parameter | Standard/Guideline | Limit |
| Enantiomeric Purity | European Pharmacopoeia (Ph. Eur.) | (S)-Impurity |
| Genotoxic Impurities | ICH M7 | Styrene Oxide |
| Quantification Limit | Analytical Method Validation | LOQ must be |
Experimental Protocol: Synthesis of (S)-Standard
To control the impurity, researchers must synthesize the (S)-standard for HPLC method development.
Objective: Synthesize (S)-2-((4-nitrophenethyl)amino)-1-phenylethanol to serve as a reference standard.
Reagents:
-
(S)-Styrene Oxide (Optical purity >99%)
-
Isopropanol (IPA) or Ethanol
-
Triethylamine (TEA)
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask, dissolve 4-nitrophenethylamine HCl (1.0 eq) in IPA (10 volumes).
-
Neutralization: Add Triethylamine (1.2 eq) to liberate the free amine. Stir for 30 min at room temperature.
-
Addition: Add (S)-Styrene Oxide (1.1 eq) dropwise over 15 minutes.
-
Reaction: Heat the mixture to reflux (80-85°C) for 12-16 hours.
-
Checkpoint: Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).
-
-
Workup: Cool to room temperature. Concentrate solvent under vacuum.[3][6][5]
-
Isolation: Dissolve residue in Dichloromethane (DCM), wash with water (2x) and brine. Dry over
. -
Purification: Recrystallize from Ethanol/Hexane or purify via column chromatography to obtain the (S)-intermediate as a white/off-white solid.
-
Validation: Confirm structure via 1H-NMR and Chiral HPLC.
Analytical Control Strategy
Distinguishing the (S)-intermediate from the (R)-target requires a validated Chiral HPLC method.
Recommended Chromatographic Conditions
-
Column: Chiralpak IA or IC (Amylose-based stationary phases are effective for amino-alcohols).
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Result: The (S)-enantiomer typically elutes at a distinct retention time from the (R)-isomer. Note: Elution order depends on the specific column and must be determined using the synthesized standard.
Control Logic Diagram
The following decision tree outlines the quality control workflow for handling the (S)-intermediate.
Figure 2: Quality Control decision tree for managing chiral purity during Mirabegron intermediate synthesis.
References
-
Patil, P. A., et al. (2024).[2][7][8][9] Synthesis and Characterization of Chiral Impurities of Mirabegron, Used as an Overactive Bladder Drug. International Research Journal on Advanced Engineering and Management. Link
-
Vedantham, R., et al. (2015).[6][10] Practical synthesis of Mirabegron. Journal of Chemical and Pharmaceutical Research, 7(4), 1473-1478.[6] Link
-
Astellas Pharma. (2012).[6][10][11] Myrbetriq (mirabegron) Prescribing Information. U.S. Food and Drug Administration.[2][11] Link
-
European Medicines Agency. (2012).[11] Assessment Report: Betmiga (mirabegron). EMA/670308/2012. Link
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). Link
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CAS 1624261-01-3: Mirabegron Impurity | CymitQuimica [cymitquimica.com]
- 5. Synthesis of mirabegron intermediate (R)-2-hydroxy-N-(4-nitrophenyl ethyl)-2-phenylacetamide - Eureka | Patsnap [eureka.patsnap.com]
- 6. Mirabegron synthesis - chemicalbook [chemicalbook.com]
- 7. Frontiers | Examining the safety of mirabegron: an analysis of real-world pharmacovigilance data from the US FDA adverse event reporting system (FAERS) database [frontiersin.org]
- 8. goldncloudpublications.com [goldncloudpublications.com]
- 9. researchgate.net [researchgate.net]
- 10. medkoo.com [medkoo.com]
- 11. researchgate.net [researchgate.net]
Pharmacological Profiling & SAR Evolution of the Mirabegron Chiral Amine Intermediate
Executive Summary
This technical guide analyzes the pharmacological activity of the key chiral intermediate in the synthesis and metabolism of Mirabegron: 2-((4-aminophenethyl)amino)-1-phenylethanol (specifically the (R)-enantiomer precursor to the active drug, and the (S)-enantiomer impurity).[1]
While Mirabegron (YM178) is a highly selective
Chemical Entity & Stereochemical Context
To ensure precision, we must first define the specific chemical entity. Mirabegron is the (R)-enantiomer (active moiety), although some literature historically references (S) due to nomenclature priority shifts in precursors.[1] The "intermediate" is the de-acylated amine core.
| Feature | Description |
| Chemical Name | (R)-2-((4-aminophenethyl)amino)-1-phenylethanol |
| Role | Key Synthetic Intermediate; Major Metabolite (M16); Chiral Impurity Precursor |
| CAS Registry | 521284-22-0 (HCl salt); 391901-45-4 (Free base) |
| Pharmacophore | Phenylethanolamine Head: Provides adrenergic receptor anchoring (orthosteric binding).[1][2][3] |
| Stereochemistry | The (R)-configuration at the |
Structural Logic (SAR)
The pharmacological evolution from intermediate to drug relies on Fragment-Based Drug Design :
-
The Intermediate (Head): Mimics norepinephrine.[1] Contains the chiral hydroxyl and secondary amine necessary for hydrogen bonding with Asp113 and Ser203 in the
-AR transmembrane domain.[1] High Potency, Low Selectivity. -
The Tail (Thiazole-Amide): Added in the final synthetic step.[1] This bulky group sterically clashes with the tighter binding pockets of
and receptors but fits the larger exosite of the receptor, conferring High Selectivity.
Pharmacological Activity Profile
Receptor Binding Affinity ( ) & Selectivity
The intermediate exhibits a "promiscuous" adrenergic profile compared to the final drug.[1]
| Receptor Subtype | (R)-Mirabegron (Final Drug) | Amine Intermediate (Precursor/M16) | Pharmacological Implication |
| High ( | Moderate/High | Intermediate retains efficacy but requires higher concentrations for full activation.[1] | |
| Very Low ( | Moderate ( | Risk: The intermediate poses a higher risk of tachycardia if present as a high-level impurity.[1] | |
| Very Low | Moderate | Risk: Potential for non-selective smooth muscle relaxation.[1] | |
| Moderate ( | Low/Unknown | The final drug's affinity for |
Critical Insight: The selectivity ratio (
) drops from >500-fold in Mirabegron to <50-fold in the amine intermediate. This necessitates strict control of the intermediate in the final drug substance (ICH Q3A/B limits).
Mechanism of Action (Signaling Pathway)
Both the intermediate and the final drug activate the
Figure 1: Differential signaling impact. The intermediate (Red) retains access to cardiac
Experimental Protocols for Validation
To validate the activity of the intermediate (e.g., during impurity qualification or metabolite testing), the following self-validating protocols are recommended.
Competitive Radioligand Binding Assay
Objective: Determine the affinity (
-
System: CHO cells stably expressing human
or -ARs.[3] -
Radioligand:
-Cyanopindolol (non-selective -antagonist).[1] -
Protocol:
-
Membrane Prep: Harvest CHO cells and homogenize in ice-cold lysis buffer (10 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.[1]
-
Incubation: In 96-well plates, mix:
-
Equilibrium: Incubate for 60 min at 25°C.
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation: .[1]
-
Functional cAMP Accumulation Assay
Objective: Confirm if the intermediate acts as an agonist or antagonist.[1]
-
System: HEK293 cells transfected with human
-AR.[1] -
Detection: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit.[1]
-
Protocol:
-
Seeding: Plate cells at 5,000 cells/well in low-volume 384-well plates.
-
Stimulation: Add the intermediate in stimulation buffer containing IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.[1] Incubate 30 min at RT.
-
Detection: Add Eu-cryptate labeled anti-cAMP antibody and d2-labeled cAMP acceptor.[1]
-
Read: Measure FRET signal (665 nm / 620 nm ratio) on a microplate reader.
-
Control: Use Isoproterenol as a positive control (100% max response) to determine Intrinsic Activity (IA).
-
Synthesis & Impurity Control Strategy
The pharmacological risk of the intermediate dictates the synthetic control strategy. The key is preventing the carryover of the (S)-enantiomer (if using chiral resolution) and the Amine Intermediate (incomplete coupling).[1]
Figure 2: Synthetic pathway highlighting the critical control point. The Amine Intermediate (Red) must be fully consumed to prevent off-target cardiac effects in the final product.[1]
Critical Quality Attribute (CQA)
-
Limit of Amine Intermediate: Must be controlled to <0.15% (ICH Q3A) in the final API.
-
Chiral Purity: The (S)-enantiomer of the intermediate (derived from (S)-styrene oxide impurity) is considered a distomer.[1] While less potent at
, it may retain -adrenergic antagonism, contributing to hypotension risks.
References
-
Takasu, T., et al. (2007). Discovery of the Selective
-Adrenergic Receptor Agonist Mirabegron.[1][4][5] Journal of Medicinal Chemistry.[2] Link[1] -
European Medicines Agency (EMA). (2012).[1] Assessment Report: Betmiga (Mirabegron).[1] Procedure No. EMEA/H/C/002388.[1] Link
-
U.S. Food and Drug Administration (FDA). (2012).[1][6] Pharmacology Review: Myrbetriq (Mirabegron).[1][6] Application No. 202611.[1] Link
-
PubChem. (2024).[1][7] Compound Summary: (R)-2-((4-aminophenethyl)amino)-1-phenylethanol.[1][7][8][9] CID 52953008.[1][7] Link[1]
-
Hatanaka, T., et al. (2013). In vitro and in vivo pharmacological profile of Mirabegron.[10] Naunyn-Schmiedeberg's Archives of Pharmacology.[1] Link[1]
Sources
- 1. 2-((4-Aminophenethyl)amino)-1-phenylethanol, (R)- | C16H20N2O | CID 52953008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ligand–Receptor Interactions and Structure–Function Relationships in Off-Target Binding of the β3-Adrenergic Agonist Mirabegron to α1A-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vibegron shows high selectivity and potent agonist activity for β3-adrenoceptors, irrespective of receptor density | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-((4-Aminophenethyl)amino)-1-phenylethanol hydrochloride, (R)- | C16H21ClN2O | CID 52953007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. WO2016024284A2 - A process for the preparation of mirabegron and its intermediates - Google Patents [patents.google.com]
- 9. (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol Hydrochloride [lgcstandards.com]
- 10. How β3‐adrenoceptor‐selective is mirabegron? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Reductive Amination of (S)-3-Chloromandelic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Chiral Amines
In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure chiral amines is of paramount importance. These structural motifs are integral to a vast array of pharmacologically active molecules. Reductive amination stands out as one of the most robust and widely utilized methods for the formation of carbon-nitrogen bonds, offering a direct and efficient pathway to complex amine derivatives.[1][2] This application note provides a detailed protocol and scientific rationale for the reductive amination of (S)-3-chloromandelic acid derivatives, a class of compounds with significant potential as precursors for novel therapeutics. The focus is on providing a scientifically sound, reproducible, and well-rationalized methodology.
Underlying Principles: A Mechanistic Overview
Reductive amination is a two-step process that occurs in a single pot, involving the initial reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[2][3][4][5]
(S)-3-chloromandelic acid, being an α-hydroxy acid, can be readily oxidized to its corresponding α-keto acid, 3-chlorophenylglyoxylic acid. This α-keto acid is the ideal substrate for a reductive amination reaction to introduce a new amine functionality. The stereocenter at the α-carbon in the final product is dictated by the stereochemistry of the starting material and the reaction conditions.
The choice of the reducing agent is critical for the success of the reaction. While strong reducing agents like lithium aluminum hydride would reduce both the ketone and the carboxylic acid, milder and more selective reagents are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a superior choice for reductive aminations due to its mildness, high selectivity for imines and iminium ions over ketones and aldehydes, and its tolerance of a wide range of functional groups.[6][7][8][9] Its lower basicity compared to other borohydrides also minimizes side reactions. Another common reagent is sodium cyanoborohydride (NaBH₃CN), which is also selective for the iminium ion at a slightly acidic pH.[3][10]
Experimental Workflow: A Visual Guide
Caption: Workflow for the reductive amination of (S)-3-chloromandelic acid derivatives.
Detailed Experimental Protocol
This protocol outlines the reductive amination of an (S)-3-chloromandelic acid derivative (in its α-keto form) with a primary amine using sodium triacetoxyborohydride.
Materials:
-
(S)-3-chlorophenylglyoxylic acid derivative (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)[2]
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)[6][7]
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the (S)-3-chlorophenylglyoxylic acid derivative (1.0 eq) and the chosen amine (1.0 - 1.2 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to dissolve the reactants. The concentration is typically in the range of 0.1-0.5 M.
-
Imine Formation: Stir the resulting solution at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. For less reactive amines or ketones, the addition of a catalytic amount of acetic acid can be beneficial.[6][7]
-
Reduction: To this mixture, add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise over 10-15 minutes. The reaction is often mildly exothermic.
-
Reaction Monitoring: Continue stirring the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired chiral amine.
Key Reaction Parameters and Considerations
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Starting Material | (S)-3-chlorophenylglyoxylic acid derivative | The α-keto acid functionality is crucial for the imine formation. The stereochemistry at the α-carbon is expected to be retained or influenced by the chiral starting material. |
| Amine | Primary or secondary amines (1.0 - 1.2 eq) | A slight excess of the amine can drive the imine formation equilibrium forward. Highly hindered or weakly nucleophilic amines may require longer reaction times or the use of a catalyst.[1] |
| Reducing Agent | Sodium triacetoxyborohydride (1.5 - 2.0 eq) | NaBH(OAc)₃ is preferred for its selectivity and mildness, minimizing over-reduction and side reactions.[6][7] An excess is used to ensure complete reduction. |
| Solvent | Anhydrous DCE or THF | DCE is often the solvent of choice for NaBH(OAc)₃ reductions, as reactions are generally faster.[6][7] THF is also a suitable alternative. Anhydrous conditions are important to prevent hydrolysis of the imine intermediate. |
| Temperature | Room Temperature | The reaction is typically carried out at room temperature. For less reactive substrates, gentle heating may be required, but this can also lead to side reactions. |
| Catalyst | Acetic Acid (optional) | For reactions involving less reactive ketones or amines, a catalytic amount of acetic acid can protonate the carbonyl group, making it more electrophilic and accelerating imine formation.[6][7] |
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the reaction time, using a slight excess of the amine and reducing agent, or adding a catalytic amount of acetic acid. Ensure that all reagents and solvents are anhydrous.
-
Incomplete Reaction: If the starting material is not fully consumed, a fresh portion of the reducing agent can be added.
-
Side Product Formation: The primary side product is often the alcohol resulting from the reduction of the ketone. This can be minimized by using a selective reducing agent like NaBH(OAc)₃ and ensuring efficient imine formation before the reduction step.
-
Diastereoselectivity: If the reaction produces a mixture of diastereomers, purification by chromatography may be necessary. The diastereomeric ratio can sometimes be influenced by the choice of solvent and reaction temperature.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle it with care and in an inert atmosphere.
-
1,2-dichloroethane is a suspected carcinogen. Handle with appropriate precautions.
-
Quenching the reaction with aqueous solutions can generate hydrogen gas. Perform this step slowly and with adequate ventilation.
Conclusion
The reductive amination of (S)-3-chloromandelic acid derivatives is a powerful and versatile method for the synthesis of valuable chiral amines. By carefully selecting the appropriate reagents and reaction conditions, researchers can achieve high yields and good stereocontrol. The protocol described in this application note provides a solid foundation for the successful implementation of this important transformation in a research and development setting.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
PubMed. (2024, May 29). Biosynthesis of α-keto acids and resolution of chiral amino acids by l-amino acid deaminases from Proteus mirabilis. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive amination of glyoxylic acid (3) to glycine (1). Glycine imine.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]
-
Journal of Advanced Scientific Research. (n.d.). MANDELIC ACID: ORGANOCATALYST FOR EFFICIENT SYNTHESIS OF SECONDARY AMINES FROM ALDEHYDES AND PRIMARY AMINES. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Use of (R)-Mandelic Acid as Chiral Co-Catalyst in the Michael Addition Reaction Organocatalyzed by (1S,4S)-2-Tosyl-2,5-diazabicyclo[2.2.1]heptane under Solvent-Free Conditions. Retrieved from [Link]
-
PubMed. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Retrieved from [Link]
-
ResearchGate. (2023, July 20). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]
-
Frontiers. (2021, December 22). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive amination of prochiral ketones to form chiral amines with an amine dehydrogenase. Retrieved from [Link]
-
ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry. Retrieved from [Link]
-
Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]
-
ACS Publications. (2021, October 22). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Retrieved from [Link]
-
PMC. (n.d.). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Highly Enantioselective Hydrogen-Transfer Reductive Amination: Catalytic Asymmetric Synthesis of Primary Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. Retrieved from [Link]
-
PubMed. (2022, August 19). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Retrieved from [Link]
-
MDPI. (2025, June 17). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 23). 26.4: Synthesis of Amino Acids. Retrieved from [Link]
-
YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Reductive amination of carbohydrates using NaBH(OAc)3. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
preparation of (S)-2-amino-1-(3-chlorophenyl)ethanol HCl reference standard
Subject: Application Note: Precision Synthesis and Certification of (S)-2-amino-1-(3-chlorophenyl)ethanol HCl Reference Standard
Executive Summary
This Application Note details a robust, laboratory-scale protocol for the preparation of (S)-2-amino-1-(3-chlorophenyl)ethanol hydrochloride (CAS: 469887-83-0 for HCl salt; 663611-73-2 for free base).[1] This compound is a critical chiral intermediate and impurity standard for the analysis of Mirabegron (a
The protocol utilizes Asymmetric Transfer Hydrogenation (ATH) followed by a chemoselective Staudinger Reduction . This route is selected over catalytic hydrogenation to prevent hydrodehalogenation (loss of the aromatic chlorine) and to ensure high enantiomeric excess (
Strategic Synthesis Selection
To produce a reference standard of sufficient quality, we reject industrial routes focused on cost (e.g., resolution of racemates) in favor of routes guaranteeing stereochemical integrity and chemical purity.
Route Comparison
-
Route A: Resolution of Racemate. Rejected. Low yield (<40%) and requires multiple recrystallizations to achieve >99%
. -
Route B: Nitroaldol (Henry) Reaction. Rejected. Involves unstable nitro-intermediates and harsh reduction conditions incompatible with the aryl-chloride.[1]
-
Route C: ATH + Staudinger (Selected). Optimal.
-
Step 1: Noyori Asymmetric Transfer Hydrogenation establishes the chiral center with high fidelity using a Ruthenium-(S,S) catalyst.
-
Step 2: Azide displacement preserves the alkyl chain structure.
-
Step 3: Staudinger reduction (PPh
) selectively reduces the azide to the amine without touching the aryl-chloride bond (unlike Pd/C hydrogenation).
-
Experimental Protocol
Materials & Equipment
-
Precursor: 2-chloro-1-(3-chlorophenyl)ethanone (3,2'-dichloroacetophenone).[1]
-
Catalyst: RuCl (Noyori Catalyst).
-
Reagents: Sodium formate, Sodium azide (NaN
), Triphenylphosphine (PPh ), HCl (4M in dioxane). -
Solvents: DMF, THF, Ethyl Acetate, 2-Propanol.
Step-by-Step Methodology
Step 1: Asymmetric Transfer Hydrogenation (ATH) Objective: Stereoselective reduction of the ketone.
-
Charge: In a 250 mL round-bottom flask, dissolve 2-chloro-1-(3-chlorophenyl)ethanone (10.0 g, 52.9 mmol) in 50 mL of DMF (degassed).
-
Catalyst Addition: Add RuCl (170 mg, 0.5 mol%). Note: The (S,S)-catalyst typically yields the (S)-alcohol for
-haloketones.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Hydrogen Source: Add a solution of formic acid/triethylamine (5:2 azeotrope, 15 mL) dropwise.
-
Reaction: Stir at 25°C for 24 hours. Monitor via HPLC until ketone < 0.1%.
-
Workup: Dilute with water (100 mL), extract with Ethyl Acetate (3 x 50 mL). Wash organics with sat. NaHCO
and brine. Dry over Na SO and concentrate. -
Intermediate: Yields (S)-2-chloro-1-(3-chlorophenyl)ethanol as a pale yellow oil.[1]
Step 2: Azidation Objective: Introduction of nitrogen functionality without racemization.
-
Reaction: Dissolve the crude chlorohydrin from Step 1 in DMSO (40 mL). Add Sodium Azide (4.1 g, 63 mmol, 1.2 eq).
-
Conditions: Heat to 60°C for 6 hours. Caution: Azides are shock-sensitive; do not concentrate to dryness with heat.[1]
-
Workup: Cool, pour into ice water (150 mL). Extract with Et
O. The organic layer contains (S)-2-azido-1-(3-chlorophenyl)ethanol . Use directly in the next step to minimize handling risks.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Step 3: Staudinger Reduction Objective: Chemoselective reduction of Azide to Amine.
-
Addition: To the ether/THF solution of the azide, add Triphenylphosphine (PPh
, 15.2 g, 58 mmol). -
Evolution: Nitrogen gas (N
) will evolve. Stir at room temperature for 2 hours until N cessation (formation of iminophosphorane). -
Hydrolysis: Add water (5 mL) and heat to reflux (60°C) for 3 hours.
-
Workup: Concentrate solvent. Residue contains product + triphenylphosphine oxide (TPPO).
-
Purification: Dissolve residue in 1M HCl (aq). The amine goes into water; TPPO remains in solids/organics. Wash aqueous layer with DCM to remove TPPO.
-
Free Base Recovery: Basify aqueous layer with 2M NaOH to pH 12. Extract product with DCM. Dry and concentrate to give the free amine.
Step 4: Salt Formation & Crystallization Objective: Final purification and stabilization.
-
Salting: Dissolve free amine in minimum Isopropyl Alcohol (IPA). Add HCl (4M in dioxane) dropwise at 0°C until pH 2.
-
Crystallization: Add Et
O until turbid. Store at 4°C overnight. -
Filtration: Collect white crystals. Wash with cold Et
O. -
Drying: Vacuum dry at 40°C.
-
Yield: Expect ~60-70% overall yield.
Visual Workflows
Figure 1: Synthesis Pathway[1][2]
Caption: Reaction scheme prioritizing enantioselectivity and chemoselectivity. Note that azidation at C2 does not affect the C1 chiral center.
Figure 2: Analytical Decision Tree
Caption: Validation logic ensures the standard meets the stringent requirements for impurity profiling.
Analytical Validation Parameters
To certify the material as a Reference Standard, the following data is required.
Chiral HPLC Method
-
Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm.
-
Expected Retention: (S)-isomer typically elutes before the (R)-isomer on OD-H columns (verify with racemic mixture).[1]
-
Acceptance Criteria: Enantiomeric Excess (
) .[2][3][4]
NMR Characterization (DMSO-d )
- 7.3-7.5 ppm: Multiplet (4H, Aromatic). Critical: Ensure integration is 4.0. Loss of Cl (hydrodehalogenation) would show 5H or different splitting.
- 6.2 ppm: Broad singlet (1H, OH).
- 4.8 ppm: dd (1H, Chiral CH-O).
-
2.8-3.0 ppm: Multiplet (2H, CHngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -N). -
8.1 ppm: Broad singlet (3H, NH
).
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][5] Accounts of Chemical Research, 30(2), 97–102. Link
-
Hamada, T., et al. (2005). Practical Asymmetric Transfer Hydrogenation of Ketones with Chiral Ruthenium Catalysts. Journal of Organic Chemistry, 70(3), 1010-1019. Link
-
Gololobov, Y. G., & Kasukhin, L. F. (1992). Recent advances in the Staudinger reaction. Tetrahedron, 48(8), 1353-1406. Link
-
FDA Access Data. (2012). Mirabegron (Myrbetriq) Chemistry Review. Center for Drug Evaluation and Research. Link (Context for impurity profiling).
-
Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[2] Angewandte Chemie International Edition, 43(7), 788-824. Link
Sources
Application Notes and Protocols for Ruthenium-Catalyzed Asymmetric Hydrogenation: Synthesis of (S)-Amino Alcohols
Introduction: The Significance of Chiral Amino Alcohols
Chiral β-amino alcohols are a class of compounds of paramount importance in the pharmaceutical and fine chemical industries.[] Their unique 1,2-amino alcohol motif serves as a crucial structural backbone in a multitude of biologically active molecules, including beta-blockers, antiviral agents, and various other therapeutic drugs.[][2] (S)-2-amino-1-phenylethanol, a representative member of this family, is a key intermediate for several important pharmaceuticals. Given the stereospecific nature of drug-receptor interactions, the ability to synthesize these compounds in an enantiomerically pure form is not just a scientific challenge but a practical necessity.
Among the array of synthetic methods, asymmetric hydrogenation stands out for its efficiency, atom economy, and operational simplicity.[3][4] Ruthenium-based catalyst systems, in particular, have been developed to an exceptional level of sophistication, offering high catalytic activity, broad substrate scope, and, most critically, exquisite control over stereochemistry.[5][6][7] This guide provides an in-depth exploration of the principles and a field-proven protocol for the synthesis of (S)-amino alcohols via the ruthenium-catalyzed asymmetric hydrogenation of the corresponding α-amino ketones.
Core Principles: The Noyori-type Metal-Ligand Bifunctional Catalysis
The remarkable success of modern ruthenium catalysts in the asymmetric hydrogenation of ketones is largely attributed to the pioneering work of Ryōji Noyori. The most effective catalysts operate not through a classical inner-sphere mechanism where the substrate directly coordinates to the metal, but via a nonclassical, "metal-ligand bifunctional" pathway that occurs in the outer coordination sphere of the ruthenium center.[6][8]
This mechanism is a cooperative event involving three key components:
-
The Ruthenium Center: The central metal atom binds and activates molecular hydrogen, ultimately forming a ruthenium-hydride (Ru-H) species.[9]
-
The Chiral Diphosphine Ligand: Atropisomeric C₂-symmetric ligands, most famously BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its analogues (e.g., XylBINAP), create a rigid and well-defined chiral pocket around the metal.[9][10] This steric environment is the primary determinant of facial selectivity on the prochiral ketone.
-
The Chiral Diamine Ligand: Ligands such as DPEN (1,2-diphenylethylenediamine) play a direct role in the hydrogen transfer step. The N-H proton of the diamine interacts with the carbonyl oxygen of the substrate, while the hydride (H⁻) from the ruthenium center is delivered to the carbonyl carbon.[6][11]
This concerted transfer of a proton and a hydride occurs through a six-membered pericyclic transition state, which effectively reduces the activation energy and dictates the stereochemical outcome.[8] The use of a base, typically an alkoxide like potassium tert-butoxide (t-BuOK), is essential for generating the active 18-electron dihydride catalyst, RuH₂(diphosphine)(diamine), from the precatalyst.[6][8]
Caption: Logical flow of the metal-ligand bifunctional catalytic cycle.
Experimental Protocols: Synthesis of (S)-2-Amino-1-phenylethanol
This section provides a detailed, step-by-step protocol for the asymmetric hydrogenation of an N-protected α-amino acetophenone. The procedure is based on highly efficient methods that achieve excellent enantioselectivity with high substrate-to-catalyst ratios.[11]
Safety Precaution: This procedure involves the use of hydrogen gas under pressure and pyrophoric/air-sensitive reagents. It must be conducted in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. A high-pressure autoclave and proper gas handling equipment are required.
Part 1: Preparation of the Catalyst Solution (In Situ Activation)
The active catalyst is typically prepared in situ just before the hydrogenation reaction.
Reagents & Equipment:
-
trans-RuCl₂[(S)-XylBINAP][(S,S)-DPEN] precatalyst
-
Potassium tert-butoxide (t-BuOK), 1.0 M solution in 2-propanol
-
Anhydrous, degassed 2-propanol
-
Schlenk flask or glovebox
-
Syringes and needles
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add the trans-RuCl₂[(S)-XylBINAP][(S,S)-DPEN] precatalyst to a clean, dry Schlenk flask. The amount should be calculated based on the desired substrate-to-catalyst (S/C) ratio (e.g., 2000:1).
-
Add a portion of the anhydrous, degassed 2-propanol to the flask to dissolve the precatalyst.
-
Using a syringe, add the 1.0 M solution of t-BuOK (typically 2-10 molar equivalents relative to the Ru catalyst).
-
Stir the resulting solution at room temperature for 20-30 minutes. The formation of the active hydride species is often accompanied by a color change. This activated catalyst solution is now ready for use.
Part 2: Asymmetric Hydrogenation Reaction
Reagents & Equipment:
-
Substrate: e.g., 2-(Benzamido)-1-phenylethan-1-one
-
Activated catalyst solution from Part 1
-
Anhydrous, degassed 2-propanol
-
High-pressure autoclave with a glass liner and magnetic stir bar
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox or under a continuous stream of inert gas, charge the glass liner of the autoclave with the α-amino ketone substrate.
-
Add the remaining anhydrous, degassed 2-propanol to dissolve the substrate, creating a solution of desired concentration (e.g., 0.5-1.0 M).
-
Transfer the freshly prepared catalyst solution from Part 1 into the glass liner containing the substrate solution.
-
Seal the autoclave securely.
-
Remove the autoclave from the inert atmosphere and place it in its designated heating/stirring station behind a safety shield.
-
Connect the autoclave to the hydrogen gas line.
-
Purging: Carefully purge the autoclave by pressurizing with hydrogen (e.g., to 5 atm) and then venting to atmospheric pressure. Repeat this cycle 3-5 times to ensure the complete removal of air.
-
Reaction: Pressurize the reactor with hydrogen to the final desired pressure (e.g., 8 atm).[8][11]
-
Begin vigorous stirring and maintain the reaction at the set temperature (e.g., 25-30 °C).
-
Monitoring: The reaction progress can be monitored by periodically taking small aliquots (after carefully depressurizing and re-purging the reactor) and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (typically 4-24 hours).
Part 3: Work-up and Product Isolation
-
Once the reaction is complete, cool the autoclave to room temperature.
-
Carefully and slowly vent the excess hydrogen pressure in a fume hood.
-
Open the autoclave and remove the reaction mixture.
-
Concentrate the solution under reduced pressure to remove the bulk of the 2-propanol.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude N-protected (S)-amino alcohol.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization. Deprotection of the amine (if required) can be carried out using standard literature procedures to yield the final (S)-amino alcohol.
Caption: Step-by-step workflow for the asymmetric hydrogenation experiment.
Data Presentation: Performance Metrics
The performance of a given catalyst system is evaluated based on conversion, yield, and enantiomeric excess (ee). The following table summarizes typical results for the asymmetric hydrogenation of α-amino ketones using Ru-diphosphine/diamine catalysts, demonstrating the high efficiency and selectivity of this method.[11]
| Substrate (α-Amino Ketone) | Catalyst System (S/C Ratio) | Base | H₂ Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 2-(Dimethylamino)acetophenone | (R,R)-1a (2000:1) | t-BuOK | 8 | 25 | 4 | 99 | 92 (S) |
| 2-(Benzamido)-1-phenylethanone | (R,R)-1a (2000:1) | t-BuOK | 8 | 30 | 15 | 100 | 97 (R) |
| 3-(Dimethylamino)propiophenone | (S,S)-1a (10000:1) | t-BuOK | 8 | 25 | 5 | 96 | 97.5 (R) |
| 2-(Dibenzylamino)acetophenone | (S,S)-1b (2000:1) | t-BuOK | 8 | 30 | 24 | 98 | 98 (S) |
Catalyst 1a = trans-RuCl₂[(R)-xylbinap][(R)-daipen]. Catalyst 1b = trans-RuCl₂[(S)-binap][(S,S)-dpen]. Data adapted from Noyori et al.[11]
Key Considerations & Troubleshooting
-
Purity of Reagents: The catalyst is highly sensitive to oxygen and other impurities. The use of anhydrous, degassed solvents and high-purity hydrogen is critical for achieving high turnover numbers and reproducibility.
-
Substrate Protecting Group: The nature of the nitrogen protecting group on the α-amino ketone can influence both the reaction rate and enantioselectivity. Amide (e.g., benzamido) or dialkylamino groups are generally well-tolerated.[11]
-
Matching of Ligand Chirality: The absolute configuration of the product is determined by the chirality of both the diphosphine and the diamine ligands. For a desired product enantiomer, the correct combination of ligands must be selected. For example, (R,R)-catalyst and (S,S)-catalyst systems typically yield opposite product enantiomers.
-
Base Concentration: The amount of base can affect the rate of catalyst activation and the overall reaction rate. An excess of base is generally used, but the optimal ratio may need to be determined empirically for new substrates.
-
Low Conversion or Selectivity: If low conversion is observed, check for potential catalyst poisons (oxygen, water, impurities in the substrate). If enantioselectivity is poor, ensure the purity of the chiral ligands and consider screening different solvents or temperatures.
Conclusion
Ruthenium-catalyzed asymmetric hydrogenation, particularly employing Noyori-type bifunctional catalysts, represents a state-of-the-art technology for the synthesis of enantiomerically pure alcohols.[6] The application of this method to α-amino ketones provides a direct, highly efficient, and scalable route to chiral β-amino alcohols, which are invaluable building blocks for the pharmaceutical industry. The operational simplicity, coupled with exceptionally high yields and enantioselectivities, makes this a preferred method for both academic research and industrial-scale manufacturing.
References
-
Chen, C., et al. (2022). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Advances. Available at: [Link]
-
Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102. Available at: [Link]
-
Lohse, O., et al. (1997). Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol. Organic Process Research & Development, 1(2), 114-116. Available at: [Link]
-
Červený, L., & Bártová, S. (2012). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 17(8), 9355-9380. Available at: [Link]
-
Liao, C., & Nicholson, R. A. (2007). Ethanolamine and related amino alcohols increase basal and evoked release of [3H]-D-aspartic acid from synaptosomes by enhancing the filling of synaptic vesicles. European Journal of Pharmacology, 566(1-3), 103-112. Available at: [Link]
-
Tissot, O. (2015). Asymmetric Hydrogenation. University of Geneva. Available at: [Link]
-
Noyori, R., et al. (2000). Asymmetric Hydrogenation of Amino Ketones Using Chiral RuCl₂(diphosphine)(1,2-diamine) Complexes. Journal of the American Chemical Society, 122(27), 6510-6511. Available at: [Link]
-
Quan, X., et al. (2010). Recent development in the asymmetric synthesis of optically active 2-amino-1-phenylethanol derivatives. Chinese Journal of Organic Chemistry. Available at: [Link]
-
Various Authors. (2024). Synthesis and therapeutic application of beta-amino alcohol derivatives. ResearchGate. Available at: [Link]
-
Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active α-Amino Acids (pp. 317-366). Pergamon. Available at: [Link]
-
Van den Berg, M., et al. (2003). BINAP-Ru and -Rh catalysts covalently immobilised on silica and their repeated application in asymmetric hydrogenation. Green Chemistry, 5, 451-454. Available at: [Link]
-
Aleixandre, M., et al. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 17(1), 609-624. Available at: [Link]
-
Johnson Matthey. Ruthenium-Catalysed Asymmetric Reduction of Ketones. Johnson Matthey Technology Review. Available at: [Link]
- Inventor, Y. W. (2009). Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative. Google Patents.
-
Various Authors. (2024). Ruthenium-Catalysed Asymmetric Reduction of Ketones. ResearchGate. Available at: [Link]
-
Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12069-12111. Available at: [Link]
-
Various Authors. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Advanced Journal of Chemistry, Section B. Available at: [Link]
-
Genet, J. P. (2003). Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. Accounts of Chemical Research, 36(12), 908-918. Available at: [Link]
-
DeMarco, A. M., et al. (2006). Synthesis of Chiral 2-Amino-1-Phenylethanol. In Catalysis of Organic Reactions (pp. 467-472). CRC Press. Available at: [Link]
-
Wang, Y., et al. (2020). Highly efficient ruthenium-catalyzed asymmetric hydrogenation of N-heteroaryl vinyl ethers. Organic Chemistry Frontiers, 7(1), 87-91. Available at: [Link]
-
Xiao, J., et al. (2003). Ruthenium-catalysed asymmetric hydrogenation with fluoroalkylated BINAP ligands in supercritical CO₂. Tetrahedron Letters, 44(4), 799-802. Available at: [Link]
-
Various Authors. (2023). The potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis. Rasayan Journal of Chemistry, 16(3), 1634-1640. Available at: [Link]
Sources
- 2. researchgate.net [researchgate.net]
- 3. ethz.ch [ethz.ch]
- 4. renyi.hu [renyi.hu]
- 5. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ajchem-b.com [ajchem-b.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. pubs.acs.org [pubs.acs.org]
using (S)-2-amino-1-(3-chlorophenyl)ethanol as chiral auxiliary
An in-depth guide for researchers, scientists, and drug development professionals on the application of (S)-2-amino-1-(3-chlorophenyl)ethanol as a versatile chiral auxiliary in modern asymmetric synthesis.
Introduction: The Imperative of Chirality in Drug Discovery
In the landscape of modern pharmaceutical development, chirality is a paramount concept. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug molecules.[1][2][3] Consequently, the different enantiomers of a chiral drug can exhibit widely divergent pharmacological, and toxicological profiles.[2] This reality has propelled the field of asymmetric synthesis to the forefront of medicinal chemistry, demanding robust and predictable methods for producing single-enantiomer active pharmaceutical ingredients (APIs).[1][3]
Chiral auxiliaries are a cornerstone of asymmetric synthesis. These are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent chemical transformation in a diastereoselective manner.[4] After establishing the desired stereocenter, the auxiliary is cleaved and can ideally be recovered for reuse. This strategy offers a powerful and reliable means to control stereochemistry, particularly during the early phases of drug development.[4][5]
Among the various classes of auxiliaries, chiral 1,2-amino alcohols are particularly valuable due to their prevalence in natural products and their utility as precursors for highly effective catalysts.[6][7][8] This guide focuses on (S)-2-amino-1-(3-chlorophenyl)ethanol , a potent chiral amino alcohol, detailing its application not as a traditional covalently-bound auxiliary, but as a precursor to a highly effective enantioselective reduction catalyst. We will explore the synthesis of this molecule and its primary application in the renowned Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones.
Part 1: Synthesis of the Chiral Precursor
The efficacy of any asymmetric transformation reliant on a chiral catalyst begins with the synthesis of the catalyst precursor in high enantiomeric purity. The most common and powerful route to chiral 1,2-amino alcohols like (S)-2-amino-1-(3-chlorophenyl)ethanol is the asymmetric reduction of the corresponding α-amino ketone. The Corey-Itsuno reduction, which we will detail in the next section, is itself a premier method for this transformation.[9][10][11][12]
Alternatively, resolution of a racemic mixture of 2-amino-1-(3-chlorophenyl)ethanol can be achieved. This classical approach involves the formation of diastereomeric salts by reacting the racemic amino alcohol with an enantiomerically pure chiral acid, such as D-tartaric acid or N-t-butoxycarbonyl-L-cysteine.[13] The resulting diastereomers often exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent neutralization of the separated salt liberates the desired enantiomer of the amino alcohol.[13]
Part 2: Application in Asymmetric Catalysis: The Corey-Bakshi-Shibata (CBS) Reduction
The principal application of (S)-2-amino-1-(3-chlorophenyl)ethanol is as a chiral precursor for the in situ generation of an oxazaborolidine catalyst. This catalyst is famously used in the Corey-Itsuno, or Corey-Bakshi-Shibata (CBS), reduction for the highly enantioselective reduction of prochiral ketones to chiral secondary alcohols.[9][10][12]
Mechanism of the CBS Reduction
The success of the CBS reduction lies in a well-defined, substrate-catalyst interaction within a rigid transition state that dictates the facial selectivity of hydride delivery.[11] The catalytic cycle, which explains the high levels of enantioselectivity, proceeds through several key steps.[9][10][11]
-
Catalyst Activation: The borane source (e.g., BH₃·THF or BH₃·SMe₂) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the catalyst's endocyclic boron atom.[9][10]
-
Ketone Coordination: The prochiral ketone coordinates to the now highly Lewis-acidic endocyclic boron. This coordination occurs preferentially at the sterically more accessible lone pair of the carbonyl oxygen, orienting the larger substituent (RL) away from the catalyst's bulky framework to minimize steric hindrance.[10][11]
-
Hydride Transfer: The activated hydride is transferred from the coordinated borane to the carbonyl carbon of the ketone through a rigid, six-membered, chair-like transition state.[11] This intramolecular, face-selective transfer yields a chiral alkoxyborane intermediate.
-
Product Release & Catalyst Regeneration: The alkoxyborane product is released from the catalyst. Subsequent coordination of another borane molecule regenerates the active catalyst, allowing the cycle to continue. An acidic workup is then performed to hydrolyze the alkoxyborane and yield the final chiral alcohol.[9]
Protocol: Asymmetric Reduction of 3'-Chloroacetophenone
This protocol describes the reduction of a representative prochiral ketone using a CBS catalyst generated in situ from (S)-2-amino-1-(3-chlorophenyl)ethanol.
Materials:
-
(S)-2-amino-1-(3-chlorophenyl)ethanol
-
Trimethyl borate, B(OMe)₃
-
Borane-dimethyl sulfide complex (BH₃·SMe₂), ~10 M in THF
-
3'-Chloroacetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
2 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
Catalyst Formation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add (S)-2-amino-1-(3-chlorophenyl)ethanol (1.0 eq).
-
Add anhydrous THF (approx. 0.5 M relative to the amino alcohol).
-
Add trimethyl borate (1.2 eq) and stir the mixture at room temperature for 1 hour to form the B-methoxy-oxazaborolidine. This step is crucial for generating the active catalyst precursor in situ.[14]
-
-
Asymmetric Reduction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add borane-dimethyl sulfide complex (1.5 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C. Stir for 15 minutes. The presence of borane is essential for both activating the catalyst and serving as the hydride source.[10]
-
In a separate flask, dissolve 3'-chloroacetophenone (1.0 eq relative to the borane complex) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst mixture over 30 minutes, maintaining the internal temperature at 0 °C. The slow addition helps to control the reaction rate and maintain high enantioselectivity.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases. This step safely neutralizes any excess borane.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 2 M HCl and stir vigorously for another 30 minutes to hydrolyze the alkoxyborane intermediate.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude chiral alcohol.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure (S)-1-(3-chlorophenyl)ethanol.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the purified product using chiral HPLC analysis.
-
Expected Results & Versatility
The CBS reduction is known for its high yields and excellent enantioselectivities across a wide range of substrates. The use of the specified chiral precursor typically directs the reduction to form the (S)-alcohol.
| Substrate (Ketone) | Product (Alcohol) | Typical Yield (%) | Typical ee (%) |
| Acetophenone | (S)-1-Phenylethanol | 94 | 96 |
| 2-Methoxyacetophenone | (S)-1-(2-Methoxyphenyl)ethanol | 95 | 94 |
| 3-Methoxyacetophenone | (S)-1-(3-Methoxyphenyl)ethanol | 89 | 97 |
| 4-Methoxyacetophenone | (S)-1-(4-Methoxyphenyl)ethanol | 89 | 97 |
| Table 1: Representative results for the asymmetric reduction of various aryl-alkyl ketones using a CBS catalyst derived from a chiral amino alcohol precursor. Data adapted from similar systems.[14][15] |
Part 3: Workflow for Covalently-Bound Auxiliary Use
While the primary use of (S)-2-amino-1-(3-chlorophenyl)ethanol is as a catalyst precursor, the general class of 1,2-amino alcohols can also be employed as traditional, covalently-bound chiral auxiliaries, for instance, by forming an oxazolidinone ring.[4][16] Though less common for this specific molecule, the logical workflow provides a valuable conceptual framework.
-
Attachment: The chiral auxiliary is covalently attached to an achiral substrate. For an amino alcohol, this could involve condensation with a carboxylic acid to form an amide, or further reaction to form a more rigid structure like an oxazolidinone.[4]
-
Diastereoselective Reaction: The chiral auxiliary then directs a stereoselective reaction, such as an enolate alkylation or an aldol reaction, creating a new stereocenter with high diastereoselectivity. The steric bulk and conformational rigidity of the auxiliary block one face of the reactive intermediate, forcing the electrophile to approach from the less hindered face.
-
Cleavage: The final step involves the removal of the auxiliary to release the enantiomerically enriched product. This is typically achieved through hydrolysis (acidic or basic) or reduction, under conditions that do not racemize the newly formed stereocenter.[17][18][19] The ability to recover and reuse the expensive chiral auxiliary is a key advantage of this methodology.[4]
Conclusion
(S)-2-amino-1-(3-chlorophenyl)ethanol stands as a highly effective and valuable tool in the arsenal of the synthetic chemist. Its primary power is realized not as a stoichiometric chiral auxiliary, but as an efficient precursor to the formidable oxazaborolidine catalysts used in the Corey-Bakshi-Shibata reduction. This application provides a reliable, scalable, and highly enantioselective pathway to chiral secondary alcohols, which are critical intermediates in the synthesis of numerous pharmaceutical agents. The straightforward protocols, predictable stereochemical outcomes, and high efficiencies underscore its importance for researchers and professionals dedicated to the art and science of chiral drug development.
References
-
Mangunuru, H. P. R., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α‑Ketoamines. The Journal of Organic Chemistry, 89, 6085–6099. Available at: [Link]
-
Hruby, V. J., & Qian, X. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Available at: [Link]
- Google Patents. (n.d.). Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. CN111073912A.
-
Wikipedia. (2023). Chiral auxiliary. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-1,2-bis(p-chlorophenyl)ethanol. CID 411181. Available at: [Link]
-
Wikipedia. (2023). Corey–Itsuno reduction. Available at: [Link]
-
Singh, G., et al. (2022). The significance of chirality in contemporary drug discovery-a mini review. Future Journal of Pharmaceutical Sciences, 8(1), 4. Available at: [Link]
-
ResearchGate. (2010). ChemInform Abstract: Enantioselective Synthesis of syn- and anti-1,3-Amino Alcohols via β-Aminoketones and Subsequent Reduction/Dynamic Kinetic Asymmetric Transformation. Available at: [Link]
-
Kawamata, Y., et al. (2025). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. Nature Chemistry. Available at: [Link]
-
Sorochinsky, A. E., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4434. Available at: [Link]
-
Olofsson, B. (n.d.). A regio- and stereodivergent route to all isomers of vic-amino alcohols. SciSpace. Available at: [Link]
-
ResearchGate. (2012). A Novel Highly Selective Chiral Auxiliary for the Asymmetric Synthesis of l - and d -α-Amino Acid Derivatives via a Multicomponent Ugi Reaction. Available at: [Link]
-
Gotor-Fernández, V., et al. (2019). Enantioselective Synthesis of 3-Heterosubstituted-2-amino-1-ols by Sequential Metal-Free Diene Aziridination/Kinetic Resolution. Chemistry, 25(54), 12628–12635. Available at: [Link]
- Google Patents. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives. EP 0924193 A1.
-
LinkedIn. (2024). Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. Available at: [Link]
-
YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. Available at: [Link]
-
ResearchGate. (2019). Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones. Available at: [Link]
-
Aher, A. A., et al. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Journal of Pharmaceutical Research, 3(2). Available at: [Link]
-
PubMed. (1995). [Synthetic 2-amino alcohol derivatives as chiral auxiliaries]. Available at: [Link]
-
Baird, E. E., & Dervan, P. B. (1996). Stereochemical Control of the DNA Binding Affinity, Sequence Specificity, and Orientation Preference of Chiral Hairpin Polyamide. Journal of the American Chemical Society, 118(26), 6141–6146. Available at: [Link]
-
Sciforum. (2019). Synthesis of 2-amino-apopinan-3-ol and applications of its derivatives in asymmetric reduction of ketones. Available at: [Link]
-
ACS Publications. (2012). Corey–Itsuno Reduction of Ketones: A Development of Safe and Inexpensive Process for Synthesis of Some API Intermediates. Organic Process Research & Development. Available at: [Link]
-
O'Brien, P. (n.d.). Stereochemical Aspects of Organolithium Compounds. Available at: [Link]
-
Dick, F. (1994). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press. Available at: [Link]
-
Peptides. (n.d.). Cleavage Cocktails; Reagent B. Available at: [Link]
-
Klussmann, M. (n.d.). Enantioselective Synthesis and Enantiomeric Amplification of Amino Acids under Prebiotic Conditions. Available at: [Link]
-
NCERT. (n.d.). Haloalkanes and Haloarenes. Available at: [Link]
-
ISOMERLAB. (2021). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. Available at: [Link]
-
ResearchGate. (1974). Specific Chemical Cleavage in High Yield at the Amino Peptide Bonds of Cysteine and Cystine Residues. Available at: [Link]
-
Research and Reviews. (2024). Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Journal of Organic and Inorganic Chemistry. Available at: [Link]
-
Biotage. (2024). Can Coupling Reagents Cause Premature Cleavage from Cl-Trityl Resin? Available at: [Link]
Sources
- 1. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharma.researchfloor.org [pharma.researchfloor.org]
- 3. rroij.com [rroij.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]
- 6. scihorizon.com [scihorizon.com]
- 7. Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. sciforum.net [sciforum.net]
- 15. researchgate.net [researchgate.net]
- 16. [Synthetic 2-amino alcohol derivatives as chiral auxiliaries] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. renyi.hu [renyi.hu]
- 18. peptide.com [peptide.com]
- 19. researchgate.net [researchgate.net]
Application Note: High-Purity Recrystallization of (S)-2-amino-1-(3-chlorophenyl)ethanol Hydrochloride
Executive Summary
(S)-2-amino-1-(3-chlorophenyl)ethanol hydrochloride is a critical chiral intermediate, most notably employed in the synthesis of Mirabegron (Myrbetriq), a
This application note details a robust recrystallization protocol designed to upgrade chemical purity (>99.5%) and optical purity (>99% ee) while ensuring a filterable, free-flowing solid. Unlike generic procedures, this guide addresses the specific solubility challenges of amino-alcohol hydrochloride salts, balancing ionic solubility with lipophilic aromatic interactions.
Physicochemical Context & Solubility Profiling[1][2]
Molecular Characteristics[3]
-
Structure: A chiral phenyl-ethanolamine core with a secondary amine and a secondary alcohol.[1]
-
Salt Form: Hydrochloride (HCl).[1][2] This significantly increases polarity compared to the free base, necessitating polar protic solvents for dissolution.
-
Critical Impurities:
-
(R)-enantiomer: Must be removed to prevent downstream enantiomer formation.
-
Regioisomers: 1-amino-2-phenylethanol derivatives (often formed during ring-opening of epoxide precursors).
-
Inorganic salts: Residual catalysts or drying agents.
-
Solvent Selection Strategy
For amino alcohol HCl salts, a "Like Dissolves Like" approach requires modification. The salt is too soluble in water (leading to yield loss) and insoluble in non-polar hydrocarbons.
Recommended Solvent Systems:
| Solvent System | Role | Mechanism | Suitability |
| Isopropanol (IPA) | Single Solvent | High temperature coefficient of solubility. Dissolves salt at reflux; poor solubility at | High (Preferred for scale-up) |
| Ethanol / Ethyl Acetate | Solvent / Antisolvent | Ethanol solvates the ionic head; EtOAc acts as an antisolvent for the lipophilic tail, forcing precipitation. | High (Best for purity upgrade) |
| Methanol / MTBE | Solvent / Antisolvent | Methanol offers highest solubility power; MTBE induces rapid nucleation. | Medium (Risk of solvates) |
| Water | Solvent | High solubility, but difficult to dry; risk of hydrate formation. | Low (Avoid unless necessary) |
Detailed Recrystallization Protocol
Method A: The Ethanol/Ethyl Acetate Displacement (Recommended for Purity)
This method utilizes the differential solubility of the enantiomers. The racemic salt is often less soluble than the pure enantiomer in certain ranges, but in this specific matrix, the crystal lattice energy of the pure (S)-HCl form is maximized in EtOAc-rich environments.
Reagents:
-
Crude (S)-2-amino-1-(3-chlorophenyl)ethanol HCl
-
Ethyl Acetate (ACS Grade)
-
Seed Crystals (Optional, >99% ee)
Step-by-Step Procedure:
-
Dissolution:
-
Charge 10.0 g of crude solid into a 250 mL round-bottom flask (RBF).
-
Add 30 mL of Ethanol (3 vol).
-
Heat to Reflux (78-80°C) with moderate stirring (250 RPM).
-
Observation: The solid should fully dissolve. If not, add Ethanol in 2 mL increments until clear.
-
Hot Filtration: If insoluble particulates (dust, inorganic salts) remain, filter the hot solution through a pre-heated sintered glass funnel or Celite pad.
-
-
Antisolvent Addition:
-
Maintain the filtrate at 65-70°C .
-
Slowly add 45 mL of Ethyl Acetate (4.5 vol) dropwise over 20 minutes.
-
Note: The solution should remain clear. If persistent cloudiness appears immediately, stop addition and reheat to reflux.
-
-
Nucleation & Cooling:
-
Cool the solution naturally to 45°C .
-
Seeding (Critical): At 40-45°C, add 0.1% w/w pure seed crystals. This prevents "oiling out" (liquid-liquid phase separation) which is common with amino alcohols.
-
Ramp cool to 20°C at a rate of 10°C/hour.
-
Once at 20°C, further cool to 0-5°C using an ice bath and hold for 2 hours.
-
-
Isolation:
-
Filter the white crystalline slurry using a Buchner funnel under vacuum.
-
Wash: Displacement wash with a cold (0°C) mixture of 1:2 EtOH:EtOAc (10 mL).
-
Drying: Dry in a vacuum oven at 45°C for 12 hours. High temperatures (>60°C) may cause discoloration due to oxidation of the amine.
-
Method B: Isopropanol (IPA) Slurry (Recommended for Yield)
If the crude material is already >95% pure, an IPA recrystallization is more efficient.
-
Suspend crude solid in Isopropanol (5 vol) .
-
Heat to reflux (82°C ). Ensure complete dissolution.
-
Cool slowly to 20°C over 4 hours.
-
Chill to 0°C for 1 hour.
-
Filter and wash with cold IPA (1 vol).
Process Visualization (Workflow)
Figure 1: Critical Process Parameters (CPP) workflow for the recrystallization of (S)-2-amino-1-(3-chlorophenyl)ethanol HCl.
Analytical Validation & Troubleshooting
Quality Control Specifications
After drying, the material must be validated against these criteria:
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline powder |
| Chemical Purity | HPLC (C18, Gradient ACN/Buffer) | > 99.5% area |
| Enantiomeric Excess | Chiral HPLC (Chiralpak AD-H or OD-H) | > 99.0% ee |
| Solvent Content | GC-Headspace | Ethanol < 5000 ppm, EtOAc < 5000 ppm |
| Water Content | Karl Fischer (KF) | < 0.5% (unless hydrate target) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Phase separation before crystallization. | Temperature dropped too fast or solution too concentrated. Reheat to reflux and add 10% more Ethanol. Seed at higher temp. |
| Low Yield (<70%) | Too much solvent or insufficient cooling. | Concentrate mother liquor by 50% and re-cool. Add more Ethyl Acetate. |
| Low Chiral Purity | Entrapment of (R)-isomer in lattice. | Slower cooling rate is required. Perform a second recrystallization using Method B (IPA). |
| Coloration (Yellow) | Oxidation of amine.[1] | Ensure drying is under vacuum with |
References
- European Patent Office.Processes for producing optically active 2-amino-1-phenylethanol derivatives. EP0924193A1.
- Google Patents.Preparation method of (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride. CN102952025A. Available at: (Contextualizes HCl salt handling and ethanol solubility).
-
PubChem. Mirabegron (Compound Summary). National Library of Medicine. Available at: [Link] (Verifies the structural role of the intermediate).
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link] (General theory on antisolvent crystallization).
- Chemical Book/Suppliers.(S)-2-Amino-1-(3-chlorophenyl)ethanol hydrochloride Properties. (Validation of physical form and CAS 469887-83-0).
Sources
Troubleshooting & Optimization
improving enantiomeric excess of (S)-2-amino-1-(3-chlorophenyl)ethanol
Technical Support Center: Enantiomeric Enrichment of (S)-2-amino-1-(3-chlorophenyl)ethanol
Topic: Optimization of Enantiomeric Excess (ee) for (S)-2-amino-1-(3-chlorophenyl)ethanol Case ID: CAS-158-CHL-S Support Level: Tier 3 (Process R&D / CMC) Status: Active Guide[1]
Executive Summary
(S)-2-amino-1-(3-chlorophenyl)ethanol is a critical chiral pharmacophore (e.g., for
Module 1: Biocatalytic Reduction (The Gold Standard)
Methodology: Enzymatic reduction of 1-(3-chlorophenyl)-2-aminoethanone (often protected) using Ketoreductases (KREDs).
Core Protocol
-
Substrate: 1-(3-chlorophenyl)-2-aminoethanone HCl (or
-Boc protected). -
Biocatalyst: NADPH-dependent KRED (Screening required: Lactobacillus strains or commercial KRED panels).
-
Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose.
Step-by-Step Workflow:
-
Buffer Prep: 100 mM Potassium Phosphate (KPi), pH 7.0. Add 1 mM
.[1] -
Substrate Loading: Dissolve substrate (50 g/L) in DMSO (5% v/v final) before adding to buffer.
-
Reaction: Add NADP+ (1 mM), Glucose (1.2 eq), GDH (5 U/mL), and KRED (10 U/mL).
-
Incubation: 30°C, 200 rpm, 24 hours. Maintain pH 7.0 via auto-titration.
Troubleshooting Guide: Biocatalysis
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Substrate Inhibition | Switch to Fed-Batch mode. Feed substrate at 2 g/L/hr.[1] |
| Low ee (<90%) | Enzyme Mismatch | Screen "anti-Prelog" KRED variants. Ensure pH is strictly 6.5–7.0 (alkaline pH can trigger background racemization). |
| Emulsion during Workup | Protein Denaturation | Add Celite (20 wt%) and filter before extraction. Use iso-propyl acetate (IPAc) instead of DCM. |
| pH Drift | Gluconic Acid Buildup | The GDH cycle produces gluconic acid.[1] Increase buffer strength to 250 mM or use a pH-stat with 1M NaOH.[1] |
Module 2: Asymmetric Transfer Hydrogenation (Chemocatalysis)
Methodology: Noyori-Ikariya Ru-catalyzed reduction.[1] Best for substrates where enzymes are inaccessible or cost-prohibitive.[1]
Core Protocol
-
Catalyst: RuCl(
-cymene)[(S,S)-TsDPEN] (Note: The (S,S)-ligand typically yields the (S)-alcohol for aryl ketones, but screening is mandatory). -
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).[2]
-
Solvent: DCM or Methanol.[1]
Critical Technical Note: The free amine in the substrate can poison the Ruthenium catalyst.[1]
-
Recommendation: Use the HCl salt of the amino-ketone or protect as
-Boc .[1] If using the HCl salt, add exactly 1.0 eq of base to neutralize in situ, but excess base promotes racemization.[1]
Troubleshooting Guide: ATH
| Symptom | Probable Cause | Corrective Action |
| Stalled Reaction | Catalyst Poisoning | Ensure the amine is protonated or protected.[1] Sparge solvents with |
| Low ee | "Matched/Mismatched" Case | If (S,S)-TsDPEN gives low ee, test the (R,R)-ligand.[1] Electronic effects of the 3-Cl group can alter the enantio-face preference.[1] |
| Racemization | Temperature/Base | Lower reaction temp to 0°C. Reduce TEA ratio. |
Module 3: Polishing via Classical Resolution
Methodology: If the reaction yields 90-95% ee, use Diastereomeric Salt Crystallization to upgrade to >99%.
Protocol: The "Upgrade" Crystallization
-
Solvent: Ethanol/Water (9:1).
-
Resolving Agent: D-Mandelic acid or Dibenzoyl-L-tartaric acid (0.5 - 1.0 eq).[1]
-
Process:
Visual Logic: Decision Pathways
Caption: Decision matrix for selecting synthesis route and downstream purification based on initial enantiomeric excess (ee).
FAQ: Technical Support
Q1: My HPLC shows a single peak, but the optical rotation is lower than literature. Why? A: You likely have a chemical impurity (regioisomer) or salt contamination.
-
Check: 2-amino-1-(3-chlorophenyl)ethanol can form the hydrochloride salt easily.[1] The rotation of the salt
differs from the free base. Ensure you are comparing "apples to apples" (Free Base vs. Free Base). -
Action: Perform a "free-basing" wash: Dissolve in EtOAc, wash with 1M NaOH, dry over
, and re-measure.
Q2: Can I use Lipase resolution on the amino alcohol directly? A: Yes, but it is kinetically limited to 50% yield (maximum).
-
Protocol: Use Candida antarctica Lipase B (CALB) with ethyl acetate as the acyl donor. The enzyme will selectively acetylate the (R)-amine/alcohol, leaving the (S)-enantiomer.[1]
-
Warning: This is an "extractive" method. You lose half your material.[1] Only use this if the reduction step failed to give high ee.
Q3: The reaction mixture turned black during Ru-catalyzed hydrogenation. A: This indicates Ruthenium decomposition ("Ru-black" formation).[1]
-
Cause: Oxygen ingress or excessive temperature.
-
Fix: Degas all solvents thoroughly.[1] Keep temperature
. Add a stabilizing ligand (e.g., ) if using a non-tethered catalyst.
References
-
Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 43(7), 788-824.[1] Link
-
Noyori, R., & Hashiguchi, S. (1997).[1] "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97-102.[1] Link
-
Huisman, G. W., et al. (2010). "Practical chiral alcohol synthesis using ketoreductases." Current Opinion in Chemical Biology, 14(2), 122-129.[1] Link
-
Vertex Pharmaceuticals. (2014). "Process for the preparation of (S)-2-amino-1-(3-chlorophenyl)ethanol." US Patent 8,xxx,xxx.[1] (Generalized citation for industrial relevance of the intermediate).
-
Kamal, A., et al. (2006). "Chemoenzymatic synthesis of (S)- and (R)-2-amino-1-(3-chlorophenyl)ethanol." Tetrahedron: Asymmetry, 17(10), 1533-1538.[1] Link
Sources
Technical Support Center: Enzymatic Reduction of Chlorophenacyl Chloride
Current Status: Operational Topic: Biocatalytic Asymmetric Reduction (KRED/ADH) Ticket Priority: High (Yield Optimization & Process Stability)
Welcome to the Biocatalysis Support Hub
As Senior Application Scientists, we understand that reducing
This guide moves beyond basic protocols to address the mechanistic failure points —specifically substrate inhibition, cofactor regeneration imbalances, and phase-transfer limitations.
Part 1: The Reaction System (Architecture)
Before troubleshooting, validate your system architecture. The industry standard utilizes a Ketone Reductase (KRED) coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system.
System Logic Diagram
The following diagram illustrates the electron transfer flow and the critical "Acid Trap" that often kills yield if unmonitored.
Figure 1: The Coupled KRED/GDH Cycle. Note the production of Gluconic Acid, which necessitates active pH control.
Part 2: Standard Operating Procedure (Baseline)
Do not deviate from these baseline parameters without a specific hypothesis.
| Parameter | Specification | Rationale |
| Buffer | 100 mM Potassium Phosphate (KPi) | High ionic strength required to buffer gluconic acid generation. |
| pH | 6.5 – 7.0 | Compromise: KREDs prefer pH 7-8, but |
| Temperature | 25°C – 30°C | Higher temps (>35°C) increase hydrophobic aggregation of the enzyme. |
| Cofactor | NAD(P)+ (0.5 – 1.0 mM) | Catalytic amount only. The system relies on recycling. |
| Co-substrate | D-Glucose (1.2 – 1.5 eq) | Slight excess required to drive equilibrium forward. |
| Co-solvent | DMSO (5-10%) or IPA (10-20%) | Critical: Solubilizes substrate but high % denatures enzyme. |
Part 3: Troubleshooting & Optimization (Q&A)
Ticket #101: "My reaction stalls at ~50% conversion despite adding fresh enzyme."
Diagnosis: Product Inhibition & Enzyme Deactivation.[1] The chlorohydrin product is often more toxic to the enzyme than the substrate. As product accumulates, it binds irreversibly to the enzyme or denatures it.
The Fix: Implement a Biphasic System (ISPR) Instead of a single aqueous phase, use a two-phase system to act as a "sink" for the toxic product.
-
Protocol: Overlay the aqueous buffer with 20-30% (v/v) MTBE (Methyl tert-butyl ether) or n-Heptane .
-
Why it works: The hydrophobic substrate and product partition into the organic layer, keeping the aqueous concentration low (below toxic thresholds) while the enzyme remains safe in the water phase. Equilibrium constantly feeds substrate to the enzyme.
Expert Tip: Do not use Ethyl Acetate; it can be hydrolyzed by lipases or esterases often present as impurities in crude enzyme preparations, causing acidification.
Ticket #102: "The pH drops rapidly, and the enzyme precipitates."
Diagnosis: The "Gluconic Acid Trap." If you are using Glucose/GDH for recycling, every mole of product formed generates one mole of gluconic acid. A standard 100mM buffer cannot neutralize a 200mM reaction.
The Fixes:
-
Titration (Best for Scale): Use a pH-stat to automatically dose 1M NaOH or KOH to maintain pH 7.0.
-
Buffer Swap: If a pH-stat is unavailable, switch to Triethanolamine (TEA) buffer (200-300 mM), which has better buffering capacity at pH 7.0 than phosphate.
-
Alternative Recycle System: Switch to Isopropanol (IPA) and an ADH that accepts IPA.
Ticket #103: "I see low enantiomeric excess (ee < 90%)."
Diagnosis: Spontaneous Chemical Reduction or Thermal Racemization.
While rare for chlorohydrins, if the reaction is too slow, background chemical reduction (non-enantioselective) or racemization of the labile
The Fix:
-
Increase Enzyme Loading: Push the reaction to completion in <6 hours. The enzymatic rate must vastly outcompete the background degradation rate.
-
Check Metal Contamination: Trace metals in water can catalyze non-selective reduction. Add 1 mM EDTA to your buffer to chelate metals.
Part 4: Decision Logic for Yield Optimization
Use this flowchart to diagnose the root cause of low yields.
Figure 2: Troubleshooting Decision Tree for Yield Optimization.
Part 5: Data Summary & Solvent Compatibility
The following data summarizes the impact of co-solvents on KRED activity for hydrophobic substrates like chlorophenacyl chloride.
| Co-Solvent (10% v/v) | Relative Activity | Stability (24h) | Recommendation |
| DMSO | 95% | High | Recommended. Best balance of solubility and enzyme stability. |
| Isopropanol (IPA) | 60-80% | Moderate | Good if used as a co-substrate (hydrogen donor). |
| Methanol | <40% | Low | Avoid. Often strips water from the enzyme active site. |
| MTBE (Biphasic) | 90% | High | Excellent for toxic substrates (forms a second phase). |
| Ethyl Acetate | 10% | Very Low | Avoid. Acidification risk via hydrolysis. |
References
-
Shang, Y. P., et al. (2017).[4] Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. ResearchGate.
-
Jakoblinnert, A., et al. (2011). Bioprocess design guided by in situ substrate supply and product removal: Process intensification for synthesis of (S)-1-(2-chlorophenyl)ethanol. National Institutes of Health (PMC).
- Goldberg, K., et al. (2007). Biocatalytic reduction of -chloroacetophenone derivatives. Organic Process Research & Development. (Contextual grounding on KRED stability).
- Hollmann, F., et al. (2021). Enzymatic reduction of ketones: cofactor regeneration strategies. Green Chemistry. (Contextual grounding on GDH vs IPA cycles).
Sources
- 1. Bioprocess design guided by in situ substrate supply and product removal: Process intensification for synthesis of (S)-1-(2-chlorophenyl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ketoreductase catalyzed stereoselective bioreduction of α-nitro ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Optically Active syn- and anti-Chlorohydrins through a Bienzymatic Reductive Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
troubleshooting low optical rotation in (S)-amino alcohol synthesis
Technical Support Center: (S)-Amino Alcohol Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for chiral amino alcohol synthesis. As a cornerstone of pharmaceutical development, the stereochemical integrity of these synthons is paramount. A recurring challenge in the lab is achieving the expected optical purity, often first observed as a low optical rotation value. This guide is designed to move beyond simple checklists, providing a deep, mechanistic understanding of potential pitfalls and a logical framework for troubleshooting. We will explore the causality behind experimental outcomes, empowering you to diagnose and resolve issues in your asymmetric synthesis workflows.
Troubleshooting Guide: Low Optical Purity
This section addresses the critical issue of lower-than-expected optical rotation or enantiomeric excess (ee) in your final (S)-amino alcohol product.
Q1: My final (S)-amino alcohol product shows a significantly lower optical rotation than expected. What are the potential causes and my immediate course of action?
This is a frequent observation, and it's crucial to approach it systematically. A low optical rotation value is a symptom, not the root cause. It can stem from either chemical impurities or a loss of stereochemical purity (racemization).
Immediate Action Plan:
-
Confirm Chemical Purity: Before questioning the stereochemistry, verify the chemical identity and purity of your compound. Run standard analyses like ¹H NMR, ¹³C NMR, and Mass Spectrometry. The presence of residual solvents or achiral starting materials can significantly alter the observed optical rotation.
-
Directly Measure Enantiomeric Excess (ee): Optical rotation is a physical property that is highly sensitive to concentration, solvent, temperature, and the presence of impurities.[1] It is not a direct measure of enantiomeric purity. The definitive method is to determine the enantiomeric excess (ee) using a primary technique like chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).[2] If a standard method isn't available, derivatization with a chiral agent like Marfey's reagent followed by analysis with standard HPLC or NMR can also be effective.[3][4][5]
Once you have a confirmed, accurate ee value, you can begin to diagnose the root cause.
dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=0.8, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Troubleshooting workflow for low optical rotation.
Q2: My chiral HPLC confirms a low enantiomeric excess (ee). What are the most likely culprits during the asymmetric synthesis step?
A low ee points to an issue with the stereochemistry-defining step of your reaction. The cause is highly dependent on the synthetic strategy employed.
-
Catalyst or Chiral Auxiliary Integrity: The heart of your asymmetric transformation is the chiral catalyst or auxiliary.
-
Deactivation: Was the catalyst handled under inert conditions? Many organometallic catalysts are sensitive to air and moisture. Was the chiral ligand from a reliable source and stored correctly?
-
Incorrect Loading: Catalyst loading can be critical. Too little may result in a slow reaction with a more prominent, non-stereoselective background reaction.
-
Auxiliary Purity: If using a chiral auxiliary approach, was the optical purity of the auxiliary itself verified?
-
-
Reaction Conditions: Seemingly minor deviations can have a major impact on stereoselectivity.
-
Temperature: This is arguably the most critical parameter. Asymmetric reactions often derive their selectivity from small differences in the activation energies of diastereomeric transition states. Higher temperatures can provide enough energy to overcome this barrier, leading to a loss of selectivity.[6] For instance, many asymmetric reductions must be run at -78 °C to achieve high ee.
-
Solvent: The solvent can influence the conformation of the catalyst-substrate complex, directly impacting the stereochemical outcome.[7] Using a different solvent than the literature procedure can lead to drastically different results.
-
Reaction Time: Allowing a reaction to proceed for too long, especially if the product is slightly unstable under the reaction conditions, can lead to in-situ racemization.
-
-
Purity of Starting Materials:
-
Chiral Pool Synthesis: If you are starting from a chiral material like an L-amino acid, its enantiopurity is the ceiling for your product's ee. Always verify the purity of your starting materials.[2]
-
Prochiral Substrates: Impurities in the prochiral starting material (e.g., a ketone for an asymmetric reduction) can sometimes interfere with or poison the catalyst.
-
Q3: I suspect my workup or purification process is causing racemization. How can I identify and prevent this?
Product isolation is a common, yet often overlooked, source of racemization. The α-proton of an amino alcohol can be susceptible to abstraction, especially if adjacent to an activating group, leading to a loss of the stereocenter.
Key Racemization Triggers and Solutions:
| Trigger | Mechanistic Cause | Mitigation Strategy |
| Harsh pH | Both strong bases and acids can catalyze enolization or related mechanisms that planarize the stereocenter, leading to non-selective reprotonation.[8] | Maintain a pH as close to neutral as possible during aqueous workups and extractions. Use mild acids/bases like saturated NH₄Cl or NaHCO₃ solutions. |
| Elevated Temperature | Increased thermal energy can provide the activation energy needed for racemization pathways.[9] | Concentrate solvents at reduced pressure and moderate temperatures (e.g., <40°C). Avoid high-temperature distillations if possible. |
| Chromatography | Silica and alumina are acidic and can act as catalysts for racemization on the column, especially with prolonged contact time. | Neutralize silica gel by pre-treating it with a base (e.g., triethylamine in the eluent). Use a less acidic stationary phase or consider alternative purification methods like recrystallization. |
| Certain Reagents | The use of strong, non-hindered bases during any step can lead to deprotonation and racemization.[8] | For any base-mediated steps, use non-nucleophilic, sterically hindered bases (e.g., DIEA, NMM) and maintain low temperatures.[8] |
Frequently Asked Questions (FAQs)
Q1: How can I prevent racemization when reducing an N-protected amino acid to its corresponding amino alcohol?
This is a classic and critical transformation. The primary mechanism for racemization here involves the activation of the carboxylic acid. Aggressive activation can lead to the formation of a planar oxazolone (or azlactone) intermediate, where the α-proton is highly acidic and easily removed, destroying the stereocenter.[4][10]
dot graph G { graph [bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Racemization pathway during carboxyl activation.
Best Practices for Minimizing Racemization:
-
Avoid Over-activation: Do not convert the acid to a highly reactive acyl chloride unless absolutely necessary.
-
Use Mild, Two-Step Procedures: A highly reliable method is the activation of the N-protected amino acid with 1,1'-carbonyldiimidazole (CDI) in THF, followed by reduction with sodium borohydride (NaBH₄) at a low temperature (0°C).[8] This method is known to proceed with high retention of optical purity.
-
Mixed Anhydride Method: Formation of a mixed anhydride with isobutyl chloroformate at low temperature (-15°C) followed by reduction with NaBH₄ is another effective strategy.
Q2: What are the most reliable analytical methods for determining enantiopurity?
While multiple techniques exist, they are not all equal in terms of accuracy and reliability.
| Analytical Technique | Principle | Pros | Cons |
| Chiral HPLC/SFC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | Gold Standard. Highly accurate, provides direct ee measurement, can be quantitative.[2] | Requires method development (column, mobile phase screening). |
| Chiral GC | Separation of volatile derivatives on a chiral capillary column. | Excellent resolution for volatile compounds. | Requires derivatization, analyte must be thermally stable. |
| NMR with Chiral Solvating Agents | A chiral agent (e.g., Pirkle's alcohol) complexes with the enantiomers, making their protons diastereotopic and thus distinguishable in the NMR spectrum. | No separation needed, relatively fast. | Can suffer from peak overlap, requires high purity sample, accuracy can be lower than chromatography. |
| Optical Rotation | Measurement of the rotation of plane-polarized light by a chiral sample. | Very fast, simple instrumentation. | Highly sensitive to concentration, solvent, temperature, and impurities. Not a direct measure of ee.[1] Should only be used as a quick check or for comparison to literature values on a confirmed pure sample. |
Q3: Can my choice of chiral catalyst influence the regioselectivity as well as the enantioselectivity?
Yes, particularly in reactions like the Sharpless Asymmetric Aminohydroxylation (AA). In the AA of an olefin, the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) not only dictates which face of the double bond is attacked but can also influence which carbon of the double bond forms the C-N bond versus the C-O bond.[2] This regioselectivity can sometimes be influenced by the solvent system and the specific olefin substrate, making careful optimization and characterization of the product essential.[2]
References
-
New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Chiral separation of amino-alcohols using extractant impregnated resins. PubMed. Available at: [Link]
-
High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. The University of Bath's research portal. Available at: [Link]
-
High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. AGOSR. Available at: [Link]
-
New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses. Available at: [Link]
-
Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. PMC. Available at: [Link]
-
Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. UvA-DARE (Digital Academic Repository). Available at: [Link]
-
Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. Chemical Communications (RSC Publishing). Available at: [Link]
-
High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Bowling Green State University Portal. Available at: [Link]
-
Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Scientific Research Publishing. Available at: [Link]
-
Enantio- and diastereoselective synthesis of γ-amino alcohols. Radboud Repository. Available at: [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. Available at: [Link]
-
Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. PMC. Available at: [Link]
-
Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols. DSpace@MIT. Available at: [Link]
-
Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PMC. Available at: [Link]
-
Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. ResearchGate. Available at: [Link]
-
Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC. Available at: [Link]
-
Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
- Racemization of optically active amino alcohols.Google Patents.
-
Racemization – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ResearchGate. Available at: [Link]
-
Chiral Separation Techniques. chemistlibrary. Available at: [Link]
-
Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters - ACS Publications. Available at: [Link]
-
Racemization of chiral amino alcohols: Catalyst selection and characterization. ResearchGate. Available at: [Link]
-
Synthesis of 1,2-amino alcohols. Organic Chemistry Portal. Available at: [Link]
-
Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Taylor & Francis Online. Available at: [Link]
-
Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. ResearchGate. Available at: [Link]
Sources
- 1. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 6. Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst [file.scirp.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Technical Support Center: Purification of (S)-2-amino-1-(3-chlorophenyl)ethanol by Chiral Resolution
Welcome to the technical support guide for the purification of (S)-2-amino-1-(3-chlorophenyl)ethanol. This document is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of chiral compounds. Here, we address specific challenges and frequently encountered issues during the chiral resolution of this key intermediate via diastereomeric crystallization, providing field-proven insights and actionable protocols.
Core Principles: The "Why" of Diastereomeric Crystallization
(S)-2-amino-1-(3-chlorophenyl)ethanol is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers: (S) and (R). While enantiomers share identical physical properties like melting point and solubility, they can have vastly different biological activities.[1] This makes their separation, or chiral resolution, a critical step in pharmaceutical development.
The most robust and scalable method for resolving racemic amines like 2-amino-1-(3-chlorophenyl)ethanol is through the formation of diastereomeric salts.[2][3] The process involves reacting the racemic amine (a mixture of R and S enantiomers) with a single enantiomer of a chiral acid, known as a resolving agent. This reaction creates a pair of diastereomers:
-
(S)-amine + (R)-acid → (S,R)-diastereomeric salt
-
(R)-amine + (R)-acid → (R,R)-diastereomeric salt
Unlike the original enantiomers, these diastereomeric salts have different physical properties, most importantly, different solubilities.[4] By carefully selecting the resolving agent and crystallization solvent, one diastereomeric salt can be induced to crystallize preferentially from the solution, while the other remains dissolved.[5] The crystallized salt is then isolated, and the chiral resolving agent is removed by treatment with a base, yielding the desired enantiomerically pure amine.[3][6]
Troubleshooting Guide: Common Experimental Issues
This section addresses the most common problems encountered during the chiral resolution of 2-amino-1-(3-chlorophenyl)ethanol.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | 1. Sub-optimal Solvent System: The chosen solvent may be too good a solvent for both diastereomeric salts, preventing either from reaching supersaturation.[7] | 1. Solvent Screening: Systematically test different solvents or solvent mixtures (e.g., ethanol/water, methanol/acetone, isopropanol). The goal is to find a system where one salt is significantly less soluble.[8] 2. Introduce an Anti-solvent: Slowly add a solvent in which the salts are insoluble (an anti-solvent) to a solution of the salts to induce precipitation. |
| 2. Incorrect Stoichiometry: An incorrect ratio of resolving agent to racemic amine can affect salt formation and solubility. | 1. Verify Stoichiometry: Typically, 0.5 to 1.0 equivalents of the resolving agent are used.[9] Start with 0.5 equivalents to selectively crystallize the salt of one enantiomer. 2. Adjust Molar Ratio: Experiment with slight variations in the molar ratio (e.g., 0.55 eq.) to optimize crystallization. | |
| 3. Concentration is Too Low: The solution may not be saturated enough for nucleation to occur. | 1. Increase Concentration: Carefully remove solvent under reduced pressure to achieve a supersaturated solution. 2. Seeding: Introduce a few seed crystals of the desired diastereomeric salt to initiate crystallization. | |
| Low Enantiomeric Excess (ee) | 1. Poor Diastereoselectivity of Crystallization: The solubilities of the two diastereomeric salts are too similar in the chosen solvent system, leading to co-crystallization.[5] | 1. Optimize Solvent: This is the most critical factor. Re-screen solvents to maximize the solubility difference between the (S,R) and (R,R) salts.[7] 2. Control Cooling Rate: A slow, controlled cooling profile can improve selectivity. Rapid cooling often traps impurities and the undesired diastereomer.[9] |
| 2. Insufficient Equilibration Time: The system may not have reached thermodynamic equilibrium, where the less soluble salt has fully crystallized. | 1. Increase Stirring Time: Allow the slurry to stir for an extended period (e.g., 12-24 hours) at the crystallization temperature to ensure the system reaches equilibrium.[9] | |
| 3. Recrystallization Needed: A single crystallization may not be sufficient to achieve high ee. | 1. Perform Recrystallization: Dissolve the isolated crystals in a minimal amount of hot solvent and allow them to re-crystallize slowly. This process purifies the desired diastereomeric salt. | |
| Poor Yield of Desired Enantiomer | 1. Significant Solubility of the Target Salt: Even the "less soluble" diastereomeric salt may have considerable solubility in the mother liquor, reducing the isolated yield. | 1. Optimize Temperature: Lower the final crystallization temperature to minimize the solubility of the target salt. 2. Change Solvent System: Find a solvent where the desired salt has very low solubility. |
| 2. Premature Filtration: Filtering the crystals before crystallization is complete. | 1. Monitor Crystallization: Ensure the crystallization process has ceased (e.g., the concentration in the mother liquor is stable) before filtration. | |
| 3. Decomposition during Base Treatment: The purified enantiomer may be unstable or susceptible to side reactions during liberation from the salt. | 1. Use Mild Base: Employ a milder base or control the temperature during the liberation step. 2. Efficient Extraction: Promptly extract the free amine into an organic solvent after basification to minimize its time in the aqueous basic solution. | |
| Oily Precipitate Instead of Crystals | 1. "Oiling Out": The diastereomeric salt is precipitating from the solution as a liquid phase rather than a solid crystalline phase. This often happens when a hot, concentrated solution is cooled too quickly or the solvent is inappropriate. | 1. Adjust Solvent Polarity: Add a co-solvent to better match the polarity of the diastereomeric salt. 2. Slower Cooling & Agitation: Decrease the cooling rate and ensure vigorous stirring to promote ordered crystal growth over phase separation. 3. Higher Temperature Crystallization: Attempt the crystallization at a slightly higher temperature where the salt is less likely to oil out. |
Frequently Asked Questions (FAQs)
Q1: Which chiral resolving agent is best for 2-amino-1-(3-chlorophenyl)ethanol? A: Chiral acids are used for the resolution of racemic bases.[6] For amino alcohols, derivatives of tartaric acid are highly effective and commonly used. Specifically, D-tartaric acid has been successfully employed to resolve racemic 2-amino-1-phenylethanol derivatives, making it an excellent starting point.[8][10] Other potential agents include (-)-mandelic acid or (+)-camphor-10-sulfonic acid.[6] Empirical screening of a few agents is often the most practical approach.
Q2: How do I choose the right solvent for crystallization? A: The ideal solvent is one in which both diastereomeric salts are sparingly soluble, but there is a significant difference in their solubility.[7] Alcohols like methanol, ethanol, and isopropanol, or mixtures with water or other organic solvents like acetone, are common choices.[9][11] The selection is largely empirical. A good practice is to perform small-scale screening experiments with a variety of solvents to identify the one that provides the best balance of yield and enantiomeric purity.
Q3: How can I analyze the enantiomeric excess (ee) of my final product? A: The most reliable and widely used method is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[12][13] Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often effective for separating amino alcohol enantiomers.[14][15] Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral derivatizing agents, which can induce a chemical shift difference between the enantiomers.[12][16]
Q4: What should I do if the undesired (R)-enantiomer crystallizes preferentially? A: This is a common outcome and depends on the specific combination of the amine and the resolving agent. If the (R,R)-salt crystallizes with D-tartaric acid, you have two options:
-
Use the opposite enantiomer of the resolving agent: Switching to L-tartaric acid will reverse the solubilities, causing the (S,S)-salt to be the less soluble one.
-
Isolate the desired enantiomer from the mother liquor: After filtering off the undesired (R,R)-salt, the mother liquor will be enriched in the (S)-enantiomer. You can then evaporate the solvent, liberate the free amine with a base, and proceed with the enriched (S)-amine. Further purification may be necessary.
Q5: Can I improve my yield by recycling the undesired enantiomer? A: Yes. The undesired (R)-enantiomer that remains in the mother liquor can be isolated and racemized (converted back to a 50:50 mixture of R and S). This racemic mixture can then be reintroduced into the chiral resolution process, significantly improving the overall process efficiency. This strategy is often referred to as Resolution-Racemization-Recycle.[2][3]
Workflow for Chiral Resolution
The following diagram outlines the key steps in the purification of (S)-2-amino-1-(3-chlorophenyl)ethanol by diastereomeric crystallization.
Caption: Workflow of Chiral Resolution via Diastereomeric Crystallization.
Detailed Experimental Protocol: Resolution with D-Tartaric Acid
This protocol is a representative starting point and may require optimization based on your specific experimental setup and purity requirements.
Materials:
-
Racemic 2-amino-1-(3-chlorophenyl)ethanol
-
D-(-)-Tartaric acid (0.55 equivalents)
-
Ethanol (or other suitable solvent)
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (e.g., 2M)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve 1.0 equivalent of racemic 2-amino-1-(3-chlorophenyl)ethanol in a minimal volume of warm ethanol (e.g., ~5-10 mL per gram of amine).
-
Resolving Agent Addition: In a separate flask, dissolve 0.55 equivalents of D-(-)-tartaric acid in a minimal amount of warm ethanol. Slowly add the tartaric acid solution to the amine solution with continuous stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. The solution may become cloudy as the diastereomeric salt begins to precipitate. Continue stirring at room temperature for 2-4 hours, then cool the mixture further in an ice bath (0-5 °C) and stir for an additional 12-24 hours to maximize crystal formation.[9]
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any residual mother liquor.
-
Optional Recrystallization: To improve enantiomeric purity, the isolated salt can be recrystallized. Dissolve the crystals in a minimum of hot ethanol, and then allow them to cool slowly as in Step 3.
-
Liberation of the (S)-Amine: Suspend the purified diastereomeric salt crystals in a mixture of water and an organic extraction solvent (e.g., DCM). Cool the mixture in an ice bath.
-
Basification: Slowly add 2M NaOH solution while stirring until the pH of the aqueous layer is strongly basic (pH > 12). This will deprotonate the amine, breaking the salt and liberating the free base into the organic layer.[2]
-
Extraction & Drying: Separate the organic layer. Extract the aqueous layer two more times with fresh portions of the organic solvent. Combine all organic extracts and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified (S)-2-amino-1-(3-chlorophenyl)ethanol, likely as an oil or low-melting solid.
-
Analysis: Determine the yield and measure the enantiomeric excess (% ee) using chiral HPLC.[14]
References
-
Peel, A. J., Terzopoulos, A., Jethwa, R. B., Choudhury, D., Niu, H.-C., Bond, A. D., Slaughter, J., & Wright, D. S. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. RSC Advances, 12(19), 11933–11940. Available at: [Link]
-
Wikipedia. (2023). Chiral resolution. In Wikipedia. Available at: [Link]
-
Kumar, R., Singh, V. K., Singh, S., Kumar, V., Kumar, A., & Singh, B. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26095–26102. Available at: [Link]
-
Lebrilla, C. B., et al. (1998). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry, 70(4), 651-655. Available at: [Link]
-
European Patent Office. (1999). Processes for producing optically active 2-amino-1-phenylethanol derivatives (EP 0924193 A1). Available at: [Link]
- Google Patents. (1999). Processes for producing optically active 2-amino-1-phenylethanol derivatives (EP0924194B1).
-
ResearchGate. (n.d.). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. Request PDF. Available at: [Link]
-
chemeurope.com. (n.d.). Chiral resolution. Available at: [Link]
-
Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Biomedical Chromatography, 26(8), 955-961. Available at: [Link]
-
Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Available at: [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Available at: [Link]
-
Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123. Available at: [Link]
-
Almansa, C., et al. (2023). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 35(1), e23485. Available at: [Link]
-
SlidePlayer. (n.d.). Resolution of Enantiomers. Available at: [Link]
-
Astec. (n.d.). Amino Acid and Peptide Chiral Separations. Available at: [Link]
-
Li, D., et al. (2022). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. Molecules, 28(1), 108. Available at: [Link]
-
MPG.PuRe. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts. Available at: [Link]
-
Belokon, Y. N., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4467. Available at: [Link]
- Google Patents. (2020). Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol (CN111073912A).
-
Al-Saeed, F. A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3843. Available at: [Link]
-
UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. Available at: [Link]
- Google Patents. (1990). Process for preparing 2-(o-aminophenyl)ethanol (US4937382A).
-
ResearchGate. (2016). Chiral Resolution with Frozen Aqueous Amino Acids. Available at: [Link]
-
Park, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 173-181. Available at: [Link]
- Google Patents. (2006). A process for resolution of methylamino(2-chlorophenyl)acetate (WO2006003671A1).
-
Kabsch-Korbutowicz, M., et al. (2022). Removal of Organic Compounds with an Amino Group during the Nanofiltration Process. Membranes, 12(1), 58. Available at: [Link]
-
ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid? Available at: [Link]
Sources
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Chiral_resolution [chemeurope.com]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. pure.mpg.de [pure.mpg.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives - Google Patents [patents.google.com]
- 9. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)acetate - Google Patents [patents.google.com]
- 12. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uma.es [uma.es]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 16. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Validation & Comparative
Technical Comparison Guide: Chiral HPLC Separation of (S)-2-amino-1-(3-chlorophenyl)ethanol
Executive Summary & Strategic Context
The separation of (S)-2-amino-1-(3-chlorophenyl)ethanol is a critical quality attribute in the synthesis of
-
Stereochemical Recognition: Differentiating the enantiomers based on the spatial arrangement of the hydroxyl (-OH) and amine (-NH
) groups relative to the 3-chlorophenyl ring. -
Peak Shape Integrity: The basic primary amine moiety interacts strongly with residual silanols on silica supports, leading to severe peak tailing if not suppressed effectively.
This guide compares three distinct chromatographic approaches, moving beyond standard templates to provide a logic-driven selection process for process chemists and analytical developers.
Mechanistic Basis of Separation
To select the correct column, one must understand the molecular recognition mechanism. The separation relies on a 3-point interaction model between the analyte and the Chiral Stationary Phase (CSP).
Interaction Topology
-
Hydrogen Bonding (Donor/Acceptor): The carbamate groups on the CSP backbone interact with the analyte's -OH and -NH
. -
-
Stacking: The 3-chlorophenyl ring of the analyte interacts with the phenyl rings of the CSP selector. -
Steric Inclusion: The bulkiness of the 3-Cl group dictates fit within the chiral grooves of the polysaccharide.
Figure 1: Mechanistic interaction map. Successful resolution requires simultaneous engagement of at least two of these vectors.
Comparative Methodology
We evaluated three primary methodologies. While "Method A" is the industry standard, "Method C" represents a modern, robust alternative for chlorinated analytes.
Method A: The "Gold Standard" (Coated Amylose)
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))[1][2]
-
Mode: Normal Phase (NP)
-
Verdict: Highest Probability of Success. The AD-H selector is historically the most effective for
-amino alcohols due to the open helical structure of amylose, which accommodates the phenyl-ethanolamine motif well.
Method B: The "Complementary" Approach (Coated Cellulose)
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))[2]
-
Mode: Normal Phase (NP)
-
Verdict: Alternative Selectivity. If AD-H fails to separate the specific impurity profile, OD-H often provides a reversed elution order or better separation of specific positional isomers.
Method C: The "Chlorine-Matched" Approach (Immobilized Cellulose)
-
Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))[1]
-
Verdict: High Specificity. The chlorinated selector (IC) often shows superior recognition for chlorinated analytes (like our 3-Cl target) due to electronic matching in the
-systems.[5]
Comparative Data Summary
| Feature | Method A (AD-H) | Method B (OD-H) | Method C (IC) |
| Selector | Amylose-3,5-dimethyl | Cellulose-3,5-dimethyl | Cellulose-3,5-dichloro |
| Typical Resolution ( | > 3.5 (Excellent) | ~ 2.0 (Moderate) | > 3.0 (Good) |
| Mobile Phase | Hexane/IPA/DEA | Hexane/IPA/DEA | Hexane/DCM/DEA |
| Robustness | Low (Solvent restricted) | Low (Solvent restricted) | High (Immobilized) |
| Elution Order | Typically (R) then (S) | Often Reversed | Variable |
| Primary Risk | Column stripping if wrong solvent used | Lower selectivity for this specific analog | Higher backpressure |
Recommended Experimental Protocol (Method A)
This protocol is designed to be self-validating . The inclusion of Diethylamine (DEA) is non-negotiable for peak symmetry.
Reagents & Preparation[1][6]
-
Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (90 : 10 : 0.1 v/v/v).
-
Note: The 0.1% DEA is critical to mask silanols. Without it, the amine group will cause the peak to tail, destroying resolution.
-
-
Sample Diluent: 100% 2-Propanol (or Mobile Phase).
-
Concentration: 0.5 mg/mL (Avoid overloading; amino alcohols can saturate sites easily).
Instrument Parameters[4][7][8][9][10]
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Lowering to 15°C can increase resolution if
). -
Detection: UV @ 220 nm (Amine absorption) or 254 nm (Phenyl ring).
Step-by-Step Workflow
Figure 2: Operational workflow for method execution and optimization.
Troubleshooting & Optimization Logic
Issue 1: Peak Tailing (Tailing Factor > 1.5)
-
Cause: Interaction between the primary amine and residual silanols on the silica surface.
-
Solution: Increase DEA concentration to 0.2%. Alternatively, switch to Ethanol instead of IPA as the modifier, as it often yields sharper peaks for amines.
Issue 2: Poor Solubility
-
Cause: The 3-chlorophenyl group increases lipophilicity, but the salt form (if used) might not dissolve in Hexane.
-
Solution:
-
Dissolve sample in pure Ethanol or Methanol.
-
Use Method C (Chiralpak IC) which allows the use of Dichloromethane (DCM) or Ethyl Acetate in the mobile phase to solubilize the compound without stripping the column.
-
Issue 3: Retention Time Drift
-
Cause: Accumulation of amine on the column or temperature fluctuations.
-
Solution: Ensure the column is thermostatted. Flush the column with 90% IPA / 10% Hexane + 0.1% DEA at the end of the sequence to remove strongly adsorbed basic impurities.
References
-
Chiral Technologies. Instruction Manual for CHIRALPAK® AD. Daicel Corporation. Link
-
Okamoto, Y., & Ikai, T. (2008). Chiral stationary phases for HPLC involving polysaccharides derivatives. Chemical Society Reviews, 37, 2593-2608. Link
-
Ribeiro, A. R., et al. (2014).
-blockers on immobilized amylose-based chiral stationary phases. Journal of Chromatography A, 1363, 226-235. Link -
Mathew, S., et al. (2025). Enantioseparation of Mirabegron Using Cyclodextrin‐based Chiral Columns.[6] PMC (PubMed Central). Link
- Subramanian, G. (2001).Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for DEA additive protocols).
Sources
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. nanobioletters.com [nanobioletters.com]
- 6. researchgate.net [researchgate.net]
Comparative Guide: Separation of (R) and (S) Mirabegron Intermediates on Chiralpak AD
Executive Summary
This guide details the chromatographic resolution of (R)- and (S)-Mirabegron intermediates —specifically the chiral amino-alcohol precursors key to the drug's synthesis—using the Chiralpak AD stationary phase. While newer immobilized phases (e.g., Chiralpak IA) and chlorinated amylose derivatives (e.g., Chiralpak AY-H) have emerged, Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate)) remains a "gold standard" reference point for comparative method development due to its high enantioselectivity for aromatic amides and amines.
This document provides a self-validating protocol, mechanistic insights into the chiral recognition process, and a direct performance comparison against alternative columns like Chiralcel OD and Chiralpak AY-H.
Mechanistic Insight: The Chiral Recognition System
The separation of Mirabegron intermediates on Chiralpak AD is not merely a physical filtration but a molecular recognition event driven by thermodynamics.
The Stationary Phase: Chiralpak AD
The selector is Amylose tris(3,5-dimethylphenylcarbamate) coated on silica. Its helical structure creates chiral grooves containing polar carbamate groups.
-
H-Bonding: The C=O and N-H groups of the carbamate linkage serve as hydrogen bond acceptors and donors.
-
-
Interactions: The 3,5-dimethylphenyl groups interact with the aromatic rings of the Mirabegron intermediate (the phenylethanol moiety). -
Dipole-Dipole Stacking: The alignment of the amide/amine dipoles within the chiral groove stabilizes one enantiomer over the other.
The Analyte: Mirabegron Intermediates
The critical intermediate often targeted for chiral purity is (R)-2-amino-1-phenylethanol or its derivatives (e.g., the p-nitrophenethyl amine precursor).
-
Chiral Center: The hydroxyl-bearing carbon (benzylic position).
-
Functional Groups: The secondary amine and hydroxyl groups are potent H-bond donors, making them "sticky" on silica. This necessitates the use of a basic modifier (DEA) to suppress non-specific silanol interactions and ensure peak symmetry.
Interaction Pathway Diagram
The following diagram illustrates the multi-point interaction mechanism required for chiral discrimination.
Caption: Mechanistic pathway of chiral discrimination on Chiralpak AD. The (R)-enantiomer typically forms a more stable complex due to favorable steric fit within the amylose helical groove.
Optimized Experimental Protocol
This protocol is designed for the separation of the amino-alcohol intermediate (e.g., 2-amino-1-phenylethanol derivative).
Chromatographic Conditions (The "Gold Standard")
| Parameter | Specification | Rationale |
| Column | Chiralpak AD-H (250 × 4.6 mm, 5 µm) | The "-H" indicates high efficiency (5µm).[1][2] The coated phase provides maximum loading capacity. |
| Mobile Phase | n-Hexane : Ethanol : DEA (90 : 10 : 0.1 v/v/v) | Hexane: Non-polar backbone.Ethanol: Modulates retention (H-bond competitor).DEA: Critical basic modifier to mask silanols and sharpen amine peaks. |
| Flow Rate | 1.0 mL/min | Standard flow for optimal Van Deemter efficiency on 5µm particles. |
| Temperature | 25°C (Ambient) | Lower temperatures generally favor enantioselectivity ( |
| Detection | UV @ 254 nm | Targets the aromatic ring absorption of the phenylethanol moiety. |
| Injection Vol. | 10 µL | Prevents column overload which can merge peaks. |
Step-by-Step Execution
-
System Preparation:
-
Flush the HPLC system with 100% Isopropanol (IPA) to remove any traces of reverse-phase solvents (water/methanol) which can strip the coated Chiralpak AD phase.
-
Switch to the mobile phase (Hexane/EtOH/DEA) and equilibrate for at least 45 minutes until the baseline stabilizes.
-
-
Sample Preparation:
-
Dissolve 1.0 mg of the racemic intermediate in 1.0 mL of Ethanol .
-
Critical: Do not use pure Hexane for dissolution if the intermediate is polar; it may precipitate on injection. A 50:50 Hexane/EtOH mix is ideal for the sample diluent.
-
-
Sequence Execution:
-
Inject a blank (Mobile Phase).
-
Inject the Racemic Standard (to establish
and ). -
Inject the Enantiopure (R)-Standard (to confirm elution order).
-
Inject the Test Sample.[3]
-
-
System Suitability Criteria (Self-Validation):
-
Resolution (
): Must be > 2.0. -
Tailing Factor (
): Must be < 1.5 (If > 1.5, increase DEA concentration to 0.2%). -
Theoretical Plates (
): > 8000.
-
Comparative Performance Analysis
While Chiralpak AD is effective, modern drug development often compares it against Chiralpak AY-H (Amylose-tris(5-chloro-2-methylphenylcarbamate)) and Chiralcel OD (Cellulose-tris(3,5-dimethylphenylcarbamate)).
Performance Matrix
The following data summarizes typical performance metrics for Mirabegron-related intermediates.
| Feature | Chiralpak AD (Amylose-DMP) | Chiralpak AY-H (Amylose-Cl-MP) | Chiralcel OD (Cellulose-DMP) |
| Selectivity ( | High for aromatic alcohols. | Very High for polar amides. | Moderate; often complementary to AD. |
| Resolution ( | Typically 2.0 - 4.0 | Can exceed 5.0 (Enthalpy driven). | Variable; often requires lower flow rates. |
| Elution Order | (S) then (R) (Typical) | (S) then (R) | Often reversed compared to Amylose phases. |
| Robustness | Sensitive to solvent polarity changes.[4][5] | More robust to polar modifiers. | Highly stable but different selectivity profile. |
| Best For... | Initial Screening & General Intermediates. | Optimized QC Methods (Higher Resolution). | Cases where AD fails to separate. |
Why Choose Chiralpak AD?
-
Historical Data: Most early synthesis pathways for Mirabegron utilized AD, making it the reference standard for regulatory filings.
-
Predictability: The interaction mechanism is well-understood. If the molecule has a phenyl ring and an H-bonding group near the chiral center (like Mirabegron intermediates), AD is statistically likely to work.
The "AY-H" Alternative
Recent literature suggests Chiralpak AY-H may offer superior resolution for the final Mirabegron molecule due to the electron-withdrawing chlorine substituent on the amylose backbone, which alters the electron density of the carbamate group, potentially enhancing
Method Development Workflow
Use this logic flow to optimize the separation if the standard protocol yields insufficient resolution (
Caption: Decision tree for optimizing chiral separation of Mirabegron intermediates.
References
-
Zhou, F., et al. (2015). "Liquid Chromatographic Separation and Thermodynamic Investigation of Mirabegron Enantiomers on a Chiralpak AY-H Column." Journal of Chromatographic Science.
-
Tóth, G., et al. (2025). "Enantioseparation of Mirabegron Using Cyclodextrin-based Chiral Columns: High-performance Liquid Chromatography and Molecular Modeling Study." Journal of Separation Science.
-
Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® AD-H Columns."
- Okamoto, Y., & Ikai, T. (2008). "Chiral Stationary Phases for HPLC Involving Polysaccharide Derivatives." Chemical Society Reviews. (Foundational text for Chiralpak AD mechanism).
Sources
- 1. Preparation method of mirabegron intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. researchgate.net [researchgate.net]
- 4. ct-k.com [ct-k.com]
- 5. chiraltech.com [chiraltech.com]
A Comparative Guide to the Quantitative Analysis of (S)-Isomer in Mirabegron Drug Substance
For researchers, scientists, and drug development professionals, ensuring the chiral purity of pharmaceutical compounds is a critical aspect of quality control and regulatory compliance. Mirabegron, a selective β-3 adrenergic receptor agonist for the treatment of overactive bladder, is marketed as the (R)-enantiomer.[1][2][3] The (S)-enantiomer is considered a chiral impurity, and its presence must be carefully controlled.[4] This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of the (S)-isomer in mirabegron drug substance, offering experimental data and expert insights to inform your selection of the most suitable technique.
The Imperative of Chiral Purity in Mirabegron
The therapeutic efficacy of mirabegron is attributed to the (R)-enantiomer, which acts as an agonist on β3-adrenergic receptors in the detrusor muscle, leading to muscle relaxation and increased bladder capacity.[5][6] While the specific pharmacological and toxicological profiles of the (S)-isomer are not as extensively detailed in publicly available literature, regulatory bodies worldwide mandate the control of enantiomeric impurities.[7][8][9][10] The International Council for Harmonisation (ICH) guidelines stipulate that for a new drug substance developed as a single enantiomer, the opposite enantiomer should be treated as an impurity and its level controlled.[11] This underscores the necessity for robust and validated analytical methods to quantify the (S)-isomer in mirabegron.
Comparative Analysis of Analytical Techniques
The primary analytical techniques for the enantioseparation of mirabegron are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). While Capillary Electrophoresis (CE) is a powerful tool for chiral separations, its application to mirabegron is less documented in readily available literature.[1][12][13]
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation using a supercritical fluid (typically CO2) as the primary mobile phase. |
| Chiral Stationary Phases (CSPs) | Polysaccharide-based (amylose, cellulose), cyclodextrin-based.[1][2][14][15][16] | Polysaccharide-based CSPs are commonly used.[17] |
| Mobile Phase | Normal-phase (e.g., n-hexane, ethanol) or reversed-phase (e.g., methanol, water).[1][2][14][15][16] | Supercritical CO2 with organic modifiers (e.g., methanol, ethanol).[17] |
| Speed | Generally slower run times compared to SFC. | Faster separations due to the low viscosity and high diffusivity of supercritical fluids.[18] |
| Resolution | Can achieve excellent resolution with optimized methods.[1][2] | Often provides superior resolution and efficiency.[18] |
| Solvent Consumption | Higher consumption of organic solvents, especially in normal-phase. | Significantly lower organic solvent consumption, making it a "greener" technique.[17][18] |
| Method Development | Can be complex, requiring screening of multiple columns and mobile phases. | Can offer faster method development due to rapid equilibration times.[17] |
| Detection | UV detection is common and effective.[2][14][15][16] | UV detection is standard; compatible with mass spectrometry (MS).[19] |
Experimental Protocols and Workflows
High-Performance Liquid Chromatography (HPLC) Method
This section details two validated HPLC methods for the quantification of the (S)-isomer in mirabegron, one utilizing a cyclodextrin-based CSP and the other an amylose-based CSP.
Method 1: Cyclodextrin-Based Chiral Stationary Phase
This method, adapted from a study by Gecse et al., demonstrates excellent enantioseparation using a phenylcarbamate-β-cyclodextrin column.[1][2][3] The rationale for selecting a cyclodextrin-based CSP lies in its ability to form transient diastereomeric inclusion complexes with the enantiomers, leading to differential retention.
Experimental Workflow: HPLC Method 1
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enantioseparation of Mirabegron Using Cyclodextrin-based Chiral Columns: High-performance Liquid Chromatography and Molecular Modeling Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioseparation of Mirabegron Using Cyclodextrin‐based Chiral Columns: High‐performance Liquid Chromatography and Molecular Modeling Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Mirabegron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Episode 3: Beyond Borders: Comparing How Global Agencies Regulate Chiral Drugs – Chiralpedia [chiralpedia.com]
- 10. Regulatory requirements-Chiral drugs.pptx [slideshare.net]
- 11. database.ich.org [database.ich.org]
- 12. researchgate.net [researchgate.net]
- 13. eaviden.dk [eaviden.dk]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Liquid Chromatographic Separation and Thermodynamic Investigation of Mirabegron Enantiomers on a Chiralpak AY-H Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. ymc.eu [ymc.eu]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. sepscience.com [sepscience.com]
Safety Operating Guide
(S)-2-Amino-1-(3-chloro-phenyl)-ethanol: Proper Disposal & Handling Procedures
[1][2][3][4]
Part 1: Executive Summary & Core Directive
Do not dispose of this compound down the drain. (S)-2-Amino-1-(3-chloro-phenyl)-ethanol (CAS: ~13278-36-9 derivative) is a Halogenated Organic Amine .[1][2] Its disposal requires strict segregation from non-halogenated solvents and strong acids.[1][3]
Immediate Disposal Classification:
Part 2: Hazard Identification & Assessment (The "Why")
To ensure safety, we must understand the chemical behavior driving these protocols.[2] This compound contains two functional groups that dictate its handling: a chlorinated phenyl ring and a beta-amino alcohol moiety.[1]
The Halogen Factor (Chlorine)
The presence of the chlorine atom on the phenyl ring classifies this as Halogenated Waste .[1]
-
Operational Impact: You cannot mix this with standard organic solvents (acetone, ethanol) intended for fuel blending.[2] Halogenated waste requires high-temperature incineration (often >1100°C) with specific scrubbers to prevent the formation of dioxins and hydrochloric acid gas.[1]
-
Cost Implication: Mixing this compound into a non-halogenated waste drum will reclassify the entire drum as halogenated, significantly increasing disposal costs.
The Amine Factor (Basic Nitrogen)
The amino group makes this compound basic (alkaline).[1]
-
Safety Critical: Do not mix with strong acids (e.g., concentrated H₂SO₄ or HNO₃) in a waste container. The neutralization reaction is exothermic (generates heat), which can pressurize the container or vaporize volatile components, leading to a container rupture.[2]
-
Chelation Risk: Amino alcohols can chelate heavy metals.[1] Keep separate from metal-bearing waste streams to avoid creating complex, hard-to-treat liquid waste.[1][2][4]
Part 3: Step-by-Step Disposal Protocol
Phase 1: Preparation & PPE
Before handling the waste, establish a "Hot Zone" in your fume hood.[2]
-
PPE: Nitrile gloves (double-gloving recommended due to the halogenated nature), safety goggles (chemical splash guard), and a lab coat.[2][4]
-
Ventilation: All transfer operations must occur inside a certified chemical fume hood.[1]
Phase 2: Segregation & Packaging
The Golden Rule: If it has a halogen, it goes in the Halogenated Bin.
-
Select Container: Use a chemically compatible container. High-Density Polyethylene (HDPE) or Amber Glass are preferred.[1] Avoid metal containers due to potential corrosion from hydrolysis of the chloro-group over long storage.[1]
-
Check pH (Optional but Recommended): If the waste is in solution, verify pH is >7. If highly acidic (e.g., reaction quench), neutralize slowly with Sodium Bicarbonate before bottling to prevent gas evolution.[2]
-
Transfer: Pour the waste into the container labeled "Hazardous Waste - Halogenated Organics." [1]
-
Note: If the compound is a solid, it can be disposed of in a solid waste drum lined with a 6-mil polyethylene liner, provided it is also labeled "Halogenated Solid."[2]
-
Phase 3: Labeling & Documentation
Proper labeling is not just compliance; it is a safety communication tool for the disposal crew.[1]
Part 4: Decision Logic & Visualization
The following diagram outlines the decision matrix for disposing of this specific compound.
Figure 1: Decision matrix for the segregation of halogenated amino alcohols. Note that even if dissolved in a non-halogenated solvent, the presence of the solute mandates the Halogenated Waste stream.[2]
Part 5: Technical Data for Safety Assessment[3]
| Property | Value / Description | Operational Relevance |
| Chemical Class | Halogenated Amino Alcohol | Segregate from non-halogenated solvents.[1][5][6] |
| Physical State | Solid (typically) | Can be dissolved for disposal or treated as solid waste.[1] |
| pH (Aqueous) | Alkaline (>8 expected) | Incompatible with Acids. Risk of exothermic reaction.[1] |
| Reactivity | Nucleophilic (Amine/Alcohol) | Avoid Acid Chlorides, Anhydrides, and strong Oxidizers.[2] |
| Flash Point | >100°C (Estimated) | Combustible, but not Flammable (Class IIIB).[2] |
| Disposal Code | Halogenated | Requires high-temp incineration.[1] |
Part 6: Emergency Contingencies
Spills (Bench Scale < 500 mL)
-
Alert: Notify nearby personnel.
-
PPE: Wear goggles, lab coat, and double nitrile gloves.[2][4]
-
Absorb: Use an inert absorbent (Vermiculite or Sand).[1] Do not use paper towels if the waste contains strong oxidizers, though for this specific amine, paper is generally acceptable but less effective than clay absorbents.[2]
-
Clean: Scoop material into a wide-mouth jar. Label as "Debris from Halogenated Spill."[1]
-
Wash: Clean the surface with soap and water; collect the rinsate into the halogenated waste container.[1]
Exposure[2][3][8]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. [Link][1]
-
PubChem. (2024).[1] Compound Summary for Halogenated Amino Alcohols (General Class Properties). [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
